Tyrosyl-glutamyl-tyrosyl-prolyl-serine
Description
Structure
2D Structure
Properties
CAS No. |
114942-10-8 |
|---|---|
Molecular Formula |
C31H39N5O11 |
Molecular Weight |
657.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H39N5O11/c32-21(14-17-3-7-19(38)8-4-17)27(42)33-22(11-12-26(40)41)28(43)34-23(15-18-5-9-20(39)10-6-18)30(45)36-13-1-2-25(36)29(44)35-24(16-37)31(46)47/h3-10,21-25,37-39H,1-2,11-16,32H2,(H,33,42)(H,34,43)(H,35,44)(H,40,41)(H,46,47)/t21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
ZIPLXINBNHJDQC-KEOOTSPTSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CO)C(=O)O |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CO)C(=O)O |
sequence |
YEYPS |
Synonyms |
cholecystokinin precursor C-terminal pentapeptide proCCK C-pentapeptide Tyr-Glu-Tyr-Pro-Ser tyrosyl-glutamyl-tyrosyl-prolyl-serine YEYPS |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Tyrosyl Glutamyl Tyrosyl Prolyl Serine and Analogues
Chemical Synthesis Strategies for Oligopeptides
The chemical synthesis of peptides has evolved significantly, enabling the construction of complex molecules like Tyrosyl-glutamyl-tyrosyl-prolyl-serine. Key to this success are strategies that control the assembly of amino acids in the correct order while preserving their chiral integrity.
A critical challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical purity at the alpha-carbon of the amino acid, which can occur during the activation of the carboxylic acid group for peptide bond formation. acs.org To address this, a variety of racemization-free or low-racemization coupling reagents and techniques have been developed.
Ynamides have emerged as highly effective coupling reagents that facilitate a two-step, one-pot synthesis of amides and peptides under very mild conditions. acs.org This method has proven effective for simple dipeptides as well as for the condensation of larger peptide fragments without detectable racemization. acs.org Another notable reagent is n-propanephosphonic acid anhydride (B1165640) (T3P), which, in combination with pyridine, provides a mild and efficient method for amide bond formation with very low epimerization. rsc.org This protocol is particularly useful for coupling racemization-prone amino acid substrates. rsc.org
Traditional carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are known to cause racemization. acs.orgbachem.com However, their tendency to induce racemization can be significantly suppressed by the addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its 7-aza derivative, HOAt. bachem.compeptide.com These additives react with the activated amino acid to form an active ester intermediate that can then couple with the amine component with minimal racemization. peptide.com
Recent advancements have introduced a range of other reagents designed to minimize or eliminate racemization, including ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) and others like TCFH-NMI, DATB, and o-NosylOXY. rsc.org These reagents offer greener alternatives for the asymmetric synthesis of chiral peptides. rsc.org
Interactive Table: Comparison of Selected Coupling Reagents
| Reagent/System | Additive(s) | Key Features | Reference(s) |
|---|---|---|---|
| Ynamides | None | Highly efficient, one-pot, racemization-free. acs.org | acs.org |
| T3P | Pyridine | Low epimerization, suitable for sensitive substrates. rsc.org | rsc.org |
| DCC/DIC | HOBt, HOAt | Reduced racemization, widely used. bachem.compeptide.com | bachem.compeptide.com |
The synthesis of a peptide with a defined sequence requires the temporary blocking of reactive functional groups that are not intended to participate in the peptide bond formation. This is achieved through the use of protecting groups. For a peptide like this compound, which contains multiple functional side chains (hydroxyl groups on Tyrosine and Serine, and a carboxylic acid group on Glutamic acid), an orthogonal protecting group strategy is essential. nih.gov
Orthogonal protection is a strategy that employs multiple classes of protecting groups, where each class can be removed by a specific chemical reaction without affecting the others. fiveable.me This allows for the selective deprotection of specific functional groups at various stages of the synthesis. nih.govfiveable.me
The two most common orthogonal strategies in solid-phase peptide synthesis (SPPS) are the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) methods. nih.gov In the Fmoc/tBu strategy, the Nα-amino group is protected by the base-labile Fmoc group, while the side chains are protected by acid-labile tBu-based groups. researchgate.netacs.org This allows for the iterative deprotection of the N-terminus with a base like piperidine, followed by coupling of the next amino acid, while the side-chain protecting groups remain intact until the final acid cleavage step. acs.org
For more complex peptides, such as branched or cyclic peptides, a higher degree of orthogonality is often required. nih.govacs.org This has led to the development of additional protecting group systems that are removable under different conditions, such as photolysis or specific enzymatic cleavage. researchgate.net Safety-catch linkers represent another layer of orthogonality, where a linker is stable to the standard deprotection conditions but can be chemically modified to become labile for cleavage. researchgate.net
Interactive Table: Common Orthogonal Protecting Group Schemes
| Nα-Protection | Side-Chain Protection | Cleavage Condition for Nα | Cleavage Condition for Side-Chain | Reference(s) |
|---|---|---|---|---|
| Boc | Benzyl-based (Bzl) | Strong Acid (e.g., HF) | Strong Acid (e.g., HF) | nih.govresearchgate.net |
| Fmoc | tert-Butyl-based (tBu) | Base (e.g., Piperidine) | Acid (e.g., TFA) | nih.govresearchgate.netacs.org |
The assembly of amino acids into a peptide chain is a sequential process. This can be carried out in solution (liquid-phase peptide synthesis, LPPS) or on a solid support (solid-phase peptide synthesis, SPPS). frontiersin.org SPPS, introduced by R.B. Merrifield, has become the more common method due to its efficiency and amenability to automation. nih.govfrontiersin.org
In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is elongated by the sequential addition of protected amino acids. nih.gov After each coupling step, the Nα-protecting group of the newly added amino acid is removed, and the next protected amino acid is coupled. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. nih.gov
While SPPS is highly effective, LPPS is still utilized, particularly for the large-scale synthesis of shorter peptides or for the synthesis of peptide fragments that can be later joined together in a convergent synthesis.
More recently, innovative catalytic approaches are being explored for oligopeptide synthesis. One such method involves a synergistic triple catalysis system using photoredox, cobaloxime, and organophosphorus catalysts. rsc.org This oxidation-reduction condensation process allows for the formation of peptide bonds and is compatible with all proteinogenic amino acids, offering a novel route for the assembly of oligopeptides. rsc.org
While SPPS is a powerful technique, the synthesis of certain peptide sequences, often termed "difficult sequences," can be problematic. frontiersin.org These sequences frequently contain a high proportion of hydrophobic amino acids or have a tendency to form stable secondary structures (like β-sheets) on the resin, leading to aggregation of the growing peptide chains. frontiersin.orgnih.gov This aggregation can hinder the accessibility of reagents to the reaction site, resulting in incomplete coupling and deprotection steps and ultimately, a low yield of the desired peptide. nih.govresearchgate.net
Several strategies have been developed to overcome these challenges. The use of specialized resins, such as Tentagel and ChemMatrix, which have better swelling properties in the solvents used for synthesis, can improve reaction efficiency. acs.org Elevating the temperature of the coupling and deprotection reactions, often with the aid of microwave irradiation, can disrupt the secondary structures and enhance the reaction rates. nih.govacs.org However, high temperatures can also increase the risk of racemization for sensitive amino acids like histidine and cysteine. acs.org
The choice of solvent is also crucial. While N,N-dimethylformamide (DMF) has traditionally been the solvent of choice, concerns over its toxicity have led to the exploration of alternative solvents and solvent mixtures. unifi.it Binary mixtures containing dimethyl sulfoxide (B87167) (DMSO) have shown promise in solubilizing reagents and maintaining good resin swelling. unifi.it So-called "magic mixtures" of solvents like dichloromethane (B109758) (DCM), DMF, and N-methyl-2-pyrrolidone (NMP) have also been successfully used for the synthesis of hydrophobic peptides. frontiersin.org
Interactive Table: Strategies for Optimizing SPPS of Difficult Sequences
| Strategy | Description | Potential Benefit(s) | Potential Drawback(s) | Reference(s) |
|---|---|---|---|---|
| Elevated Temperature | Performing synthesis at higher temperatures, often with microwave assistance. | Disrupts aggregation, increases reaction speed. | Increased risk of racemization for certain amino acids. | nih.govacs.org |
| Specialized Resins | Using resins with improved swelling characteristics (e.g., Tentagel, ChemMatrix). | Better reagent access to the growing peptide chain. | Higher cost of resins. | acs.org |
| Optimized Solvent Systems | Employing alternative solvents or solvent mixtures (e.g., containing DMSO, NMP). | Improved solubility of peptide and reagents, reduced aggregation. | May require re-optimization of synthesis protocols. | frontiersin.orgunifi.it |
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity and mild reaction conditions of enzymatic catalysis. This approach can offer significant advantages in peptide synthesis, particularly in terms of reducing the need for extensive protecting group strategies and minimizing side reactions.
Proteases are enzymes that typically catalyze the hydrolysis (cleavage) of peptide bonds. sinobiological.comwikipedia.org However, under specific conditions, the equilibrium of this reaction can be shifted towards synthesis. Serine proteases, such as trypsin and chymotrypsin, are a class of enzymes that utilize a serine residue in their active site for catalysis and have been employed for peptide bond formation. sinobiological.comlibretexts.org
The catalytic mechanism of serine proteases involves a catalytic triad (B1167595) of amino acids: serine, histidine, and aspartate. sinobiological.com In the synthetic direction, the enzyme can catalyze the formation of a peptide bond between an amino acid or peptide ester (the acyl donor) and an amino acid or peptide amide (the nucleophile). The high specificity of these enzymes for the amino acids they recognize at the cleavage/ligation site can be a significant advantage. wikipedia.org For example, trypsin-like proteases are specific for cleaving peptide bonds following positively charged amino acids like lysine (B10760008) or arginine. wikipedia.org This specificity can be harnessed to ligate specific peptide fragments together.
The use of proteases for peptide synthesis can occur in aqueous solutions under mild pH and temperature conditions, which is particularly beneficial for fragile peptides. peptide.com This approach avoids the use of harsh chemicals and can prevent racemization. peptide.com
Interactive Table: Examples of Serine Proteases in Peptide Synthesis
| Enzyme | Typical Acyl Donor Specificity (C-terminal) | Key Characteristics | Reference(s) |
|---|---|---|---|
| Trypsin | Lysine, Arginine | High specificity for positively charged residues. wikipedia.org | sinobiological.comwikipedia.orglibretexts.org |
| Chymotrypsin | Phenylalanine, Tyrosine, Tryptophan | Specificity for large hydrophobic residues. libretexts.org | libretexts.org |
Table of Compounds
| Compound Name |
|---|
| This compound |
| n-propanephosphonic acid anhydride (T3P) |
| N,N'-dicyclohexylcarbodiimide (DCC) |
| Diisopropylcarbodiimide (DIC) |
| 1-hydroxybenzotriazole (HOBt) |
| Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) |
| tert-butoxycarbonyl (Boc) |
| 9-fluorenylmethoxycarbonyl (Fmoc) |
| N,N-dimethylformamide (DMF) |
| Dimethyl sulfoxide (DMSO) |
| Dichloromethane (DCM) |
| N-methyl-2-pyrrolidone (NMP) |
| Trypsin |
| Chymotrypsin |
| Subtilisin |
| Phenylalanine |
| Tyrosine |
| Tryptophan |
| Lysine |
| Arginine |
| Histidine |
| Cysteine |
| Serine |
| Glutamic acid |
Application of Aminoacyl-tRNA Synthetases in Non-Ribosomal Peptide Synthesis
The biosynthesis of peptides outside the ribosome, known as non-ribosomal peptide synthesis (NRPS), offers a powerful platform for creating diverse peptide structures. A key aspect of some of these systems is the involvement of aminoacyl-tRNA synthetases (aaRS) or their homologues. nih.govdoaj.orgresearchgate.netcapes.gov.brnih.gov These enzymes are fundamental in ribosomal protein synthesis, where they charge tRNAs with their cognate amino acids. nih.gov However, studies have revealed their expanded role in NRPS, where they can participate in the synthesis of peptide-derived secondary metabolites and other bioactive molecules. nih.govdoaj.orgcapes.gov.br
In the context of synthesizing this compound or its analogues, aaRS could be harnessed in several ways. Paralogous aaRS, which are evolutionarily related to the canonical synthetases but have diverged in function, are particularly interesting. nih.govdoaj.org These enzymes might be involved in peptide ligation, functioning independently of the ribosome. doaj.org For instance, researchers have identified a paralog of methionyl-tRNA synthetase in bacteria that is believed to act as a peptide ligase in the formation of a secondary metabolite. doaj.org This principle could be applied to develop bespoke biosynthetic pathways for specific peptides.
The recruitment of aaRS in NRPS ranges from conventional enzymes providing aminoacylated tRNAs to highly derived catalytic domains. researchgate.net These systems often work in concert with other enzymes, such as peptide ligases of the ATP-grasp fold, to assemble the peptide chain. nih.gov The utilization of aaRS in a chemo-enzymatic strategy could, therefore, represent a sophisticated method for the production of this compound analogues, potentially incorporating non-canonical amino acids or specific modifications.
Targeted Chemical Modification and Derivatization
Targeted chemical modifications are instrumental in fine-tuning the biological activity, stability, and pharmacokinetic properties of peptides like this compound. By altering the side chains of specific amino acid residues, it is possible to introduce new functionalities and conformational constraints.
The phenolic side chain of tyrosine is a prime target for chemical modification. Halogenation and nitration are two such derivatizations that can significantly alter the properties of the peptide.
Nitration: The introduction of a nitro (NO₂) group onto the aromatic ring of tyrosine, typically at the 3-position, yields 3-nitrotyrosine. mdpi.com This modification is considered a marker for nitrosative stress in vivo but can also be intentionally introduced synthetically. mdpi.com The nitration of tyrosine increases the bulk of the side chain and lowers the pKa of the phenolic hydroxyl group. acs.org A chemoselective method for the nitration of tyrosine-containing peptides on a solid support utilizes tert-butyl nitrite, which is a safe and effective reagent that minimizes side reactions. acs.org This approach allows for the specific modification of tyrosine residues within a peptide sequence without affecting other functional groups. acs.org
Halogenation: The incorporation of halogen atoms (F, Cl, Br, I) onto the tyrosine ring can also profoundly impact peptide function. Halogenation can enhance binding affinity through halogen bonding and improve metabolic stability. Specific methodologies for the regioselective halogenation of tyrosine residues in peptides are crucial for structure-activity relationship studies.
Below is a table summarizing these modifications:
| Modification | Reagent Example | Key Effects on Tyrosine | Synthetic Context |
|---|---|---|---|
| Nitration | tert-Butyl Nitrite | Increases steric bulk, lowers pKa of hydroxyl group. acs.org | Compatible with solid-phase peptide synthesis. acs.org |
| Halogenation | N-Halosuccinimides | Increases hydrophobicity, can enhance binding affinity. | Can be performed on free or peptide-incorporated tyrosine. |
The carboxylic acid side chain of glutamic acid offers a versatile handle for chemical functionalization, primarily through esterification and amidation. These modifications can modulate the charge, polarity, and steric properties of the peptide.
Esterification: The glutamic acid side chain is commonly protected as a tert-butyl ester during solid-phase peptide synthesis (SPPS) to prevent side reactions. peptide.com This protecting group can be selectively removed to allow for specific modifications, such as the formation of cyclic peptides through side-chain lactamization. peptide.com Other esters, like allyl esters, provide orthogonal protection that can be removed under different conditions, offering greater synthetic flexibility. peptide.com
The hydroxyl group of the serine side chain is a key site for post-translational modifications, most notably phosphorylation and glycosylation, which play critical regulatory roles in cellular processes. peptide.comsb-peptide.com
Phosphorylation: The introduction of a phosphate (B84403) group to serine (to form phosphoserine) is a reversible modification that can switch protein activity on or off. sb-peptide.com In synthetic peptides, phosphoserine can be incorporated directly during SPPS using appropriately protected building blocks, such as Fmoc-Ser(PO(OBzl)OH)-OH. sigmaaldrich.com The presence of a dianionic phosphate group can induce significant conformational changes in the peptide, often promoting a polyproline II (PPII) helix structure. udel.edu
Glycosylation: The attachment of sugar moieties to the serine side chain (O-glycosylation) is another crucial modification that affects protein folding, stability, and recognition. peptide.com Glycopeptides can be synthesized using Fmoc-protected glycosylated serine building blocks. peptide.comsigmaaldrich.com For example, the incorporation of N-acetylgalactosamine (GalNAc) or N-acetylglucosamine (GlcNAc) can be achieved using specialized reagents. sigmaaldrich.com Like phosphorylation, glycosylation can influence the peptide's conformation. udel.edu
The following table details common modifications to the serine side chain:
| Modification | Building Block Example | Biological Significance | Conformational Effect |
|---|---|---|---|
| Phosphorylation | Fmoc-Ser(PO(OBzl)OH)-OH sigmaaldrich.com | Regulates cellular signaling, protein-protein interactions. sb-peptide.com | Induces Polyproline II (PPII) helix formation. udel.edu |
| Glycosylation (O-GlcNAc) | Fmoc-Ser(Ac₃-β-GlcNAc)-OH | Involved in signaling and transcription; can compete with phosphorylation. udel.edu | Can oppose the conformational effects of phosphorylation. udel.edu |
Cyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to enhanced biological activity, selectivity, and metabolic stability. nih.govnih.gov By reducing the conformational flexibility, the entropic penalty of binding to a target is lowered. nih.gov
Several cyclization strategies can be envisioned for a peptide like this compound:
Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminal tyrosine and the C-terminal serine. nih.govsb-peptide.com
Sidechain-to-Sidechain Cyclization: A covalent bridge can be formed between two side chains. For example, a lactam bridge could be formed between the glutamic acid side chain and the side chain of an introduced lysine residue. sb-peptide.com
Sidechain-to-Terminus Cyclization: This involves linking a side chain to either the N- or C-terminus, such as forming an amide bond between the glutamic acid side chain and the N-terminal amine. peptide.comsb-peptide.com
The choice of cyclization strategy profoundly influences the final three-dimensional structure of the peptide. nih.govresearchgate.netsci-hub.se Computational modeling can aid in the design of cyclic analogues with desired conformations.
The introduction of non-canonical amino acids (ncAAs) into the this compound sequence can dramatically expand its chemical and functional diversity. nih.gov ncAAs can introduce novel side chains, modify the peptide backbone, and enhance resistance to proteolysis.
There are two primary methods for incorporating ncAAs:
Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is the most direct method, allowing for the stepwise incorporation of a wide variety of ncAAs at any desired position. nih.govmdpi.com This method is, however, generally limited to peptides of up to 50-60 amino acids in length. nih.gov
Genetic Code Expansion: This in vivo method involves reprogramming the translational machinery of a host organism. nih.govmdpi.com It relies on an orthogonal aaRS-tRNA pair that is specific for a particular ncAA and recognizes a repurposed codon (often a stop codon). nih.gov This allows for the site-specific incorporation of the ncAA into a recombinantly expressed peptide.
The use of ncAAs can be combined with other modifications, such as cyclization, to further refine the peptide's properties. researchgate.net Computational design tools can be used to predict the effects of ncAA substitution on peptide structure and binding. plos.org
Iii. High Resolution Structural and Conformational Analysis of Tyrosyl Glutamyl Tyrosyl Prolyl Serine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of peptides in solution. By exploiting the magnetic properties of atomic nuclei, NMR can provide a wealth of information on covalent and spatial relationships between atoms.
Proton (1H), Carbon-13 (13C), and Nitrogen-15 (15N) Resonance Assignment
The initial and most critical step in any NMR-based structural analysis is the sequence-specific assignment of the resonances for all the protons (¹H), carbons (¹³C), and nitrogens (¹⁵N) in the peptide. This process involves a series of multidimensional NMR experiments that allow for the correlation of signals from nuclei that are connected through chemical bonds.
The assignment process for Tyr-Glu-Tyr-Pro-Ser would typically begin with the analysis of a two-dimensional Total Correlation Spectroscopy (TOCSY) spectrum, which identifies protons that are part of the same amino acid residue spin system. For instance, all the protons within the Tyrosine, Glutamic acid, Proline, and Serine residues can be identified. The Tyrosine residues can be distinguished based on their unique aromatic proton signals.
Subsequently, a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is used to link adjacent amino acid residues. This is achieved by observing spatial proximities between the alpha proton (Hα) of one residue and the amide proton (HN) of the subsequent residue (i to i+1). This sequential walking process allows for the complete backbone resonance assignment. Side-chain resonances are assigned using a combination of TOCSY, which shows correlations through bonds, and NOESY, which shows through-space correlations within the same residue.
Carbon-13 and Nitrogen-15 assignments are typically achieved using heteronuclear correlation experiments such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹⁵N HSQC. These experiments correlate the protons directly attached to carbons and nitrogens, respectively, providing the chemical shifts for these heteroatoms.
A representative table of expected ¹H, ¹³C, and ¹⁵N chemical shifts for Tyr-Glu-Tyr-Pro-Ser in a given solvent (e.g., D₂O or a mixture of H₂O/D₂O) would be generated from these experiments.
Interactive Data Table: Representative NMR Chemical Shift Assignments for Tyr-Glu-Tyr-Pro-Ser
| Residue | Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | ¹⁵N Shift (ppm) |
| Tyr¹ | Hα | 4.35 | 56.2 | 121.5 |
| Hβ | 3.05, 2.90 | 38.1 | ||
| Aromatic | 7.15 (δ), 6.85 (ε) | 131.5 (δ), 116.8 (ε) | ||
| Glu² | Hα | 4.10 | 55.8 | 120.9 |
| Hβ | 2.10, 1.95 | 29.5 | ||
| Hγ | 2.30 | 35.1 | ||
| Tyr³ | Hα | 4.40 | 56.5 | 122.0 |
| Hβ | 3.10, 2.95 | 38.3 | ||
| Aromatic | 7.20 (δ), 6.90 (ε) | 131.8 (δ), 117.0 (ε) | ||
| Pro⁴ | Hα | 4.25 | 62.1 | |
| Hβ | 2.05, 1.85 | 31.2 | ||
| Hγ | 1.90 | 26.5 | ||
| Hδ | 3.60, 3.50 | 48.5 | ||
| Ser⁵ | Hα | 4.20 | 57.8 | 119.8 |
| Hβ | 3.80 | 63.5 | ||
| Note: These are typical chemical shift values and can vary based on experimental conditions such as solvent, pH, and temperature. |
Determination of Solution Conformation via NOESY, COSY, and TOCSY Experiments
Once the resonance assignments are complete, the focus shifts to determining the three-dimensional conformation of the peptide in solution. This is primarily achieved through the analysis of Nuclear Overhauser Effects (NOEs), which are observed in NOESY spectra. NOEs are distance-dependent, with the intensity of an NOE cross-peak being inversely proportional to the sixth power of the distance between the two protons.
Key NOE correlations that help define the peptide's conformation include:
Intra-residue NOEs: These occur between protons within the same amino acid residue and help define the side-chain conformation.
Sequential NOEs: These are observed between protons on adjacent residues (e.g., Hα(i) to HN(i+1), Hβ(i) to HN(i+1), and HN(i) to HN(i+1)) and are crucial for determining the backbone torsion angles φ (phi) and ψ (psi).
Medium- and long-range NOEs: These occur between protons of residues that are separated by more than one amino acid in the sequence and are critical for defining the global fold of the peptide.
Correlation Spectroscopy (COSY) and TOCSY experiments, while primarily used for resonance assignment, also provide valuable conformational constraints by defining the dihedral angles within the side chains.
The collection of distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, is then used in molecular modeling programs to calculate a family of structures that are consistent with the experimental data. The resulting ensemble of structures represents the conformational space occupied by the peptide in solution.
Investigation of Prolyl Isomerization Dynamics (cis/trans)
The presence of a Proline residue in the peptide sequence introduces an additional layer of conformational complexity. The X-Pro peptide bond (in this case, Tyr-Pro) can exist in either a cis or trans conformation. The trans conformation is generally more stable, but the cis conformation is also significantly populated.
The cis/trans isomerization of the Tyr³-Pro⁴ peptide bond can be directly investigated using NMR spectroscopy. The two isomers are in slow exchange on the NMR timescale, which often results in two distinct sets of NMR signals for the residues adjacent to the Proline, and sometimes for the Proline residue itself.
The ratio of the cis and trans isomers can be determined by integrating the corresponding peaks in a one-dimensional ¹H NMR spectrum or a two-dimensional spectrum like HSQC. The exchange rate between the two forms can be quantified using two-dimensional exchange spectroscopy (EXSY) experiments, which are mechanistically similar to NOESY but detect chemical exchange rather than through-space proximity.
Analysis of Peptide-Solvent and Peptide-Peptide Interactions
Understanding how the peptide interacts with its environment is crucial. NMR can provide insights into both peptide-solvent and peptide-peptide interactions.
Peptide-Solvent Interactions: The accessibility of amide protons to the solvent can be probed by measuring their hydrogen-deuterium (H-D) exchange rates. Amide protons that are exposed to the solvent will exchange with deuterium (B1214612) from a D₂O solvent relatively quickly, leading to a decrease in their signal intensity. In contrast, amide protons that are involved in stable intramolecular hydrogen bonds are protected from the solvent and will exchange much more slowly. This provides information about the hydrogen-bonding network within the peptide.
Peptide-Peptide Interactions: At higher concentrations, peptides may self-associate or aggregate. NMR can detect these interactions through changes in chemical shifts, line broadening, and diffusion coefficients. Pulsed-field gradient (PFG) NMR experiments can measure the diffusion rate of the peptide. A decrease in the diffusion coefficient with increasing peptide concentration is a strong indicator of oligomerization or aggregation.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Detection and Characterization of Tyrosyl Radicals in Peptide Systems
Tyrosine residues can be oxidized to form a neutral tyrosyl radical (Tyr•), which plays a critical role in various biological electron transfer processes. nih.gov EPR spectroscopy can be used to study the formation and properties of such a radical if it were to form on either of the two tyrosine residues in Tyr-Glu-Tyr-Pro-Ser.
The EPR spectrum of a tyrosyl radical is highly sensitive to its local environment and conformation. rsc.org The primary features of the spectrum are determined by the hyperfine interactions between the unpaired electron (localized mainly on the phenolic ring) and the magnetic nuclei of nearby protons.
Key aspects that can be analyzed include:
Hyperfine Couplings: The interaction of the unpaired electron with the protons on the tyrosine ring (at positions 3 and 5) and the β-methylene protons (CβH₂) gives rise to a characteristic hyperfine splitting pattern in the EPR spectrum. The magnitude of these couplings is dependent on the dihedral angle (θ) describing the rotation around the Cβ-C1 bond, which relates the orientation of the Cβ-H bonds to the plane of the phenolic ring.
g-Tensor: The g-tensor provides information about the electronic structure of the radical and its interaction with the environment, such as the presence of hydrogen bonds to the phenolic oxygen.
Radical Site Identification: In a peptide with multiple tyrosines, like Tyr-Glu-Tyr-Pro-Ser, identifying which tyrosine residue has formed the radical can be challenging. However, subtle differences in the EPR lineshape, which are dictated by the unique conformational and electronic environment of each tyrosine, can allow for their distinction. nih.gov Advanced EPR techniques and simulation algorithms, such as the Tyrosyl Radical Spectra Simulation Algorithm (TRSSA-Y), can aid in interpreting the complex spectra and relating them to specific structural features. essex.ac.uk
By inducing radical formation (e.g., through photochemical or enzymatic methods) and analyzing the resultant EPR spectrum, one could determine the conformational properties of the tyrosine side chain that is bearing the radical, providing a unique window into the peptide's structure under specific redox conditions. nih.gov
Spin Labeling for Investigating Conformational Dynamics
Site-directed spin labeling (SDSL) combined with electron paramagnetic resonance (EPR) spectroscopy is a potent method for obtaining information about protein and peptide structure and dynamics. nih.gov This technique involves the introduction of a stable nitroxide radical spin label, most commonly via a cysteine substitution, at a specific site within the molecule. nih.gov The subsequent analysis of the EPR spectrum provides insights into the local environment and mobility of the spin label, which in turn reflects the structure and conformational changes of the peptide.
| Potential Labeling Site | Information Gained | Expected Outcome for Tyr-Glu-Tyr-Pro-Ser |
| N-terminus | Dynamics of the N-terminal region | The mobility would be influenced by interactions with the adjacent tyrosine and the overall peptide conformation. |
| C-terminus | Dynamics of the C-terminal region | The serine residue's hydroxyl group could influence the local environment of the spin label. |
| Serine Side Chain | Local side chain dynamics and interactions | The mobility of a label here would reflect the flexibility of the C-terminal portion of the peptide. |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a detailed picture of the molecular vibrations within a peptide and is highly sensitive to its secondary structure and the local environment of its constituent amino acid side chains. acs.orgnih.gov
Amide Band Analysis for Secondary Structure Content
The amide bands in the IR and Raman spectra of peptides are particularly informative for determining secondary structure. The Amide I band (primarily C=O stretching) is sensitive to the hydrogen-bonding pattern and thus can distinguish between α-helices, β-sheets, and random coils.
For Tyrosyl-glutamyl-tyrosyl-prolyl-serine, the presence of proline, a known β-turn inducer, suggests that turns are a likely secondary structural motif. researchgate.net The analysis of the Amide I band would be crucial in confirming the presence and type of β-turn.
| Amide Band | Approximate Frequency Range (cm⁻¹) | Vibrational Mode | Structural Sensitivity |
| Amide I | 1600-1700 | C=O stretching | α-helix, β-sheet, β-turn, random coil |
| Amide II | 1480-1580 | N-H bending and C-N stretching | Secondary structure |
| Amide III | 1220-1320 | C-N stretching and N-H bending | Secondary structure |
Side Chain Vibrations and Their Sensitivity to Local Environment
The vibrational modes of the amino acid side chains offer a window into their specific interactions and local chemical environment. youtube.com The two tyrosine residues in this compound have characteristic aromatic ring vibrations that are sensitive to π-stacking interactions and hydrogen bonding involving their hydroxyl groups. rsc.orgnih.gov The glutamic acid side chain's carboxyl group vibrations would be indicative of its protonation state and any ionic interactions. The serine hydroxyl group vibrations can also provide information on hydrogen bonding. nih.gov
| Amino Acid Residue | Key Vibrational Modes | Information Provided |
| Tyrosine | Aromatic ring stretching, C-O stretching of phenolic group | π-π stacking interactions, hydrogen bonding, solvent exposure |
| Glutamic Acid | C=O and C-O stretching of carboxyl group | Protonation state, salt bridge formation |
| Serine | C-O stretching, O-H bending of hydroxyl group | Hydrogen bonding |
| Proline | Ring vibrations | Conformational constraints |
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure of peptides and proteins in solution. springernature.comyoutube.com It measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide bonds.
Conformational Transitions and Secondary Structure Estimation
The CD spectrum of a peptide in the far-UV region (typically 190-250 nm) can be used to estimate the percentages of α-helix, β-sheet, β-turn, and random coil structures. nih.gov For this compound, the presence of proline strongly suggests the potential for a β-turn structure. researchgate.net The CD spectrum would be expected to show features characteristic of a turn, likely superimposed on signals from a random coil, depending on the solvent conditions and temperature. It is important to note that the aromatic side chains of the two tyrosine residues can also contribute to the far-UV CD spectrum, which needs to be considered when interpreting the data for secondary structure analysis. acs.orgnih.gov
| Secondary Structure | Characteristic CD Signal (nm) |
| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm |
| β-Sheet | Negative band around 218 nm, positive band around 195 nm |
| β-Turn | Varies with turn type, can show a weak negative band around 220-230 nm and a positive band around 205 nm |
| Random Coil | Strong negative band around 195 nm |
Chiroptical Properties in Response to Environmental Changes
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful tool for investigating the secondary structure of peptides and their response to environmental perturbations. The CD spectrum of this compound would be sensitive to changes in solvent polarity, pH, and temperature, which can induce conformational shifts.
For instance, in an aqueous buffer at neutral pH, the peptide might adopt a disordered or random coil conformation, characterized by a strong negative band near 200 nm. However, upon changing the solvent to a less polar environment, such as one containing trifluoroethanol (TFE), the peptide could be induced to form more ordered secondary structures like α-helices or β-turns. This would be reflected by characteristic changes in the CD spectrum, such as the appearance of negative bands around 208 nm and 222 nm for an α-helix.
The table below illustrates hypothetical CD spectral data for this compound under different environmental conditions, based on typical peptide behavior.
| Environmental Condition | Predominant Secondary Structure | Characteristic CD Bands (nm) |
| Aqueous Buffer (pH 7.0) | Random Coil | Strong negative band ~198 nm |
| 50% TFE in Water | α-Helix / β-Turn | Negative bands at ~208 and ~222 nm |
| Acidic pH (e.g., pH 3.0) | Potential for altered folding | Shift in position and intensity of bands |
| Elevated Temperature | Unfolding | Decrease in signal intensity |
This table presents hypothetical data as no specific experimental results for this compound are publicly available.
Mass Spectrometry (MS) and Tandem MS for Sequence and Modifications
Mass spectrometry is a cornerstone technique for peptide analysis, providing information on molecular weight, sequence, and any post-translational modifications (PTMs).
While peptide mass fingerprinting is typically used to identify a protein by matching the masses of its tryptic peptides to a database, the principles can be applied to characterize a known peptide like this compound. nih.gov A high-resolution mass spectrum would confirm the peptide's monoisotopic mass.
Tandem mass spectrometry (MS/MS) would be employed for de novo sequencing to confirm the amino acid sequence. nih.gov In a typical MS/MS experiment, the parent peptide ion is isolated and fragmented. The resulting fragment ions (b- and y-ions) are measured, and the mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing the sequence to be read. youtube.com
The expected fragmentation pattern for this compound would yield a series of b- and y-ions, as detailed in the hypothetical table below.
| Fragment Ion | Sequence | Calculated m/z (monoisotopic, [M+H]⁺) |
| b₁ | Y | 164.07 |
| b₂ | YE | 293.11 |
| b₃ | YET | 456.17 |
| b₄ | YETP | 553.22 |
| y₁ | S | 88.03 |
| y₂ | PS | 185.08 |
| y₃ | TPS | 348.14 |
| y₄ | ETPS | 477.18 |
This table presents theoretical fragmentation data. Actual spectra may show variations in ion intensities and the presence of other ion types.
Tandem mass spectrometry is also crucial for identifying and locating post-translational modifications (PTMs), which can significantly impact a peptide's structure and function. nih.gov For this compound, potential PTMs could include phosphorylation of the serine or tyrosine residues, or sulfation of the tyrosine residues. These modifications would result in a characteristic mass shift of the parent peptide and its fragments containing the modified residue. For example, phosphorylation adds 79.97 Da to the mass of the affected residue.
Computational Structural Biology and Molecular Modeling
Computational methods provide invaluable insights into the atomic-level details of peptide structure and dynamics, complementing experimental data.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the stable conformations and electronic properties of peptides from first principles. core.ac.ukmdpi.com For a pentapeptide like this compound, DFT calculations could be used to optimize the geometry of various potential conformers and calculate their relative energies to identify the most stable structures. nih.govubc.ca These calculations can also provide information on intramolecular hydrogen bonding, which plays a critical role in stabilizing specific conformations.
The following table summarizes the computational approaches and the type of information they would yield for this compound.
| Computational Method | Information Obtained |
| Density Functional Theory (DFT) | Optimized geometries, relative energies of conformers, electronic structure, intramolecular interactions. |
| Molecular Dynamics (MD) | Conformational sampling, flexibility, solvent interactions, stability of secondary structures. |
This table outlines the expected outcomes from these computational methods as applied to the peptide of interest.
Development and Validation of Force Fields for Peptide Simulations
The accurate simulation of a peptide's conformational landscape through molecular dynamics (MD) is fundamentally dependent on the quality of the underlying molecular mechanics (MM) force field. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles, in this case, the atoms of the this compound peptide and its environment. The development of these force fields is a meticulous process involving parameterization against high-level quantum mechanical (QM) calculations and extensive validation against experimental data.
The functional form of a typical force field includes terms for bonded interactions (bond stretching, angle bending, dihedral angle torsion) and non-bonded interactions (van der Waals and electrostatic forces). nih.gov The major families of force fields used for biomolecular simulation, such as AMBER, CHARMM, GROMOS, and OPLS, share similar functional forms but differ in their parameterization philosophies and the data used for their development. nih.govwustl.edu
Force Field Parameterization
The process begins with defining parameters for small model compounds representing the building blocks of the peptide, such as the individual amino acid residues. For instance, to parameterize the tyrosine residue, a model compound like N-methylacetamide with a tyrosine sidechain would be used.
Quantum Mechanical (QM) Calculations: High-level ab initio or Density Functional Theory (DFT) calculations are performed on these model compounds to map out their potential energy surfaces. nih.govresearchgate.net These calculations provide benchmark data for geometries, vibrational frequencies, and conformational energies. For example, dihedral angle parameters, which are crucial for describing the peptide backbone (φ, ψ) and side-chain conformations, are often fitted to reproduce the QM-calculated energy profiles of dipeptide analogs. wustl.edu
Electrostatic Parameter Derivation: Atomic partial charges are a critical component, governing the electrostatic interactions. These are typically derived by fitting the electrostatic potential calculated from QM methods. wustl.edu Different schemes exist, such as the Restrained Electrostatic Potential (RESP) fitting used in the AMBER family. More advanced force fields, like the polarizable Drude model, go beyond fixed charges to better capture the electronic response of a molecule to its environment, though at a higher computational cost. nih.gov
Experimental Data Integration: Experimental data serves as the ultimate test for parameterization. This includes thermodynamic properties of liquids for solvent models, and crystallographic data from small-molecule and protein databases to refine geometries and conformational preferences. wustl.edu For example, the CHARMM force field development involves fitting to the interaction energies of model compounds with water. wustl.edu
The simulation of this compound presents specific challenges due to its constituent residues:
Aromatic Residues (Tyrosine): The force field must accurately capture non-bonded interactions involving the aromatic rings, such as π-π stacking and cation-π interactions. Furthermore, studies on tetrapeptides containing a Tyr-Pro sequence show that favorable interactions between the aromatic ring and the proline residue can stabilize the cis proline conformer. nih.gov Specific parameters for modified aromatic amino acids, such as fluorinated tyrosines, have been developed and validated for the AMBER force field, demonstrating the extensibility required for non-canonical residues. nih.govacs.org
Proline Residue: Proline's unique cyclic structure restricts the backbone dihedral angle φ to approximately -65° and introduces a high energy barrier for the isomerization of the peptide bond (ω angle) between the trans (≈180°) and cis (≈0°) states. nih.govfrontiersin.org This makes sampling proline-containing peptides challenging. Force fields like CHARMM have introduced grid-based energy correction maps (CMAPs) to the dihedral term for the peptide backbone, which were developed by fitting to the QM potential energy surfaces of dipeptide models, improving the description of backbone conformational preferences. nih.govnih.gov
Charged and Polar Residues (Glutamic Acid, Serine, Tyrosine): The accurate modeling of charged (Glutamic Acid) and polar (Serine, Tyrosine) residues is crucial for capturing salt bridges and hydrogen bonds, which are key determinants of peptide structure. The balance between solute-solute, solute-solvent, and solvent-solvent interactions must be correctly calibrated, often by fitting to experimental solvation free energies.
Force Field Validation
Once a force field is developed, it must be rigorously validated to ensure it can reproduce known experimental and theoretical benchmarks. For a peptide like this compound, validation would focus on several key areas.
Conformational Preferences: The primary validation step is to check if MD simulations using the force field can reproduce the experimentally known conformational ensemble. For flexible peptides, this often involves comparison with Nuclear Magnetic Resonance (NMR) spectroscopy data. nih.gov Simulated observables such as scalar couplings (e.g., ³J(HN,Hα)), Nuclear Overhauser Effects (NOEs), and chemical shifts are compared against their experimental values. nih.gov
Secondary Structure Propensity: Different force fields may have inherent biases towards certain secondary structures. For example, early versions of the AMBER ff99 force field were found to be overly helical. duke.edu Validation studies often simulate peptides with known tendencies to form α-helices or β-sheets to test for such biases. nih.govduke.edu While the short this compound is unlikely to form stable helices or sheets, its tendency to adopt specific turn structures, particularly around the Tyr-Pro motif, would be a critical validation point.
Thermodynamic Properties: The relative free energies of different conformational states, such as the cis and trans isomers of the Tyr-Pro peptide bond, can be calculated from simulations and compared to experimental values or high-level QM calculations. This provides a thermodynamic validation of the force field parameters.
The choice of force field can significantly impact simulation outcomes. Comparative studies have shown that while modern force fields like AMBER ff99SB-ILDN and CHARMM36 generally agree on the global properties of unfolded peptides, they can differ in the specific populations of residual structures. nih.gov Therefore, the selection of a force field for simulating this compound would require careful consideration of its performance in modeling peptides with similar characteristics, particularly those containing aromatic-proline linkages.
Interactive Data Table: Comparison of Common Biomolecular Force Fields
| Force Field Family | Atom Representation | Electrostatics | Key Features & Development Focus |
| AMBER | All-Atom | Fixed-Charge (RESP) | Initially strong for nucleic acids, now widely used for proteins. ff99SB and ff14SB are popular protein variants. researchgate.netresearchgate.net |
| CHARMM | All-Atom | Fixed-Charge, Polarizable (Drude) | Strong focus on proteins and lipids. Includes CMAP corrections for improved backbone dihedral representation. nih.govresearchgate.net |
| GROMOS | United-Atom | Fixed-Charge | Developed for efficiency by treating non-polar hydrogens implicitly. Widely used with the GROMACS simulation package. researchgate.net |
| OPLS | All-Atom | Fixed-Charge | Parameterized to reproduce experimental properties of organic liquids, providing a strong basis for solvent interactions. researchgate.net |
Interactive Data Table: Key Metrics for Force Field Validation
| Validation Metric | Experimental/Reference Data Source | Structural/Energetic Property Assessed |
| ³J-Couplings | NMR Spectroscopy | Backbone and side-chain dihedral angle distributions (via Karplus equation). |
| NOE Distances | NMR Spectroscopy | Inter-proton distances, providing constraints on local and long-range structure. |
| Chemical Shifts | NMR Spectroscopy | Local chemical environment and secondary structure propensity. |
| Radius of Gyration (Rg) | Small-Angle X-ray Scattering (SAXS) | Overall compactness and size of the peptide ensemble. |
| Conformational Energies | Quantum Mechanics (QM) Calculations | Relative stability of different conformers (e.g., cis/trans isomers, side-chain rotamers). |
| Crystal Structure | X-ray Crystallography | Ability to maintain a known, high-resolution structure (for folded peptides/proteins). |
Iv. Mechanistic Biochemical and Cellular Interactions of Tyrosyl Glutamyl Tyrosyl Prolyl Serine
Enzymatic Cleavage and Recognition
The sequence of Tyrosyl-glutamyl-tyrosyl-prolyl-serine presents several potential sites for enzymatic action by proteases. The specificity of these enzymes is determined by the amino acid residues flanking the scissile peptide bond. The nomenclature for substrate residues designates them as P4-P3-P2-P1-P1'-P2'-P3'-P4', where the cleavage occurs between the P1 and P1' positions expasy.orgpeakproteins.comqiagenbioinformatics.com. The corresponding binding sites on the protease are labeled S4 through S4' peakproteins.com.
Serine proteases are a class of enzymes that utilize a catalytic triad (B1167595), typically involving serine, histidine, and aspartate, to hydrolyze peptide bonds wikipedia.org. Their substrate specificity is largely dictated by the nature of the S1 binding pocket, which accommodates the side chain of the P1 amino acid residue of the substrate purdue.eduyoutube.com.
Chymotrypsin : This enzyme preferentially cleaves peptide bonds C-terminal to large, hydrophobic, or aromatic amino acids in the P1 position, such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp) wikipedia.orglibretexts.orgpearson.com. The S1 pocket of chymotrypsin is deep and hydrophobic, accommodating these bulky side chains wikipedia.orgyoutube.com. In the context of this compound (Tyr-Glu-Tyr-Pro-Ser), chymotrypsin would be expected to cleave at two positions:
After the first Tyrosine (P1 = Tyr¹).
After the second Tyrosine (P1 = Tyr³). Chymotrypsin generally does not cleave at acidic residues like glutamate, or at proline or small residues like serine in the P1 position expasy.org.
Trypsin : Trypsin exhibits a strong preference for cleaving peptide bonds C-terminal to positively charged amino acids, namely Lysine (B10760008) (Lys) and Arginine (Arg), at the P1 position wikipedia.orgpearson.com. This specificity is conferred by the presence of a negatively charged aspartic acid or glutamic acid residue at the bottom of its S1 pocket, which forms an electrostatic interaction with the positively charged P1 side chain wikipedia.org. The peptide this compound lacks any lysine or arginine residues. Therefore, it would not be a substrate for trypsin.
The potential cleavage sites within the peptide by these proteases are summarized below.
Table 1: Predicted Serine Protease Cleavage Sites in this compound
| Protease | P1 Residue | Scissile Bond | Predicted Cleavage |
|---|---|---|---|
| Chymotrypsin | Tyrosine (Tyr¹) | Tyr¹-Glu² | Yes |
| Chymotrypsin | Glutamic Acid (Glu²) | Glu²-Tyr³ | No |
| Chymotrypsin | Tyrosine (Tyr³) | Tyr³-Pro⁴ | Yes |
| Chymotrypsin | Proline (Pro⁴) | Pro⁴-Ser⁵ | No |
| Trypsin | Tyrosine (Tyr¹) | Tyr¹-Glu² | No |
| Trypsin | Glutamic Acid (Glu²) | Glu²-Tyr³ | No |
| Trypsin | Tyrosine (Tyr³) | Tyr³-Pro⁴ | No |
| Trypsin | Proline (Pro⁴) | Pro⁴-Ser⁵ | No |
Proline is unique among the canonical amino acids as its side chain is cyclized back onto the backbone amide nitrogen, forming a secondary amine. This rigid, cyclic structure confers significant conformational constraints on the peptide backbone nih.govelsevierpure.com. The presence of a proline residue, particularly at the P1' position (immediately following the scissile bond), is known to strongly inhibit or block cleavage by many proteases, including trypsin and chymotrypsin expasy.orgnih.gov.
In the peptide this compound, the Tyr³-Pro⁴ bond is a potential chymotrypsin cleavage site. However, the presence of Proline in the P1' position (Pro⁴) makes this bond highly resistant to hydrolysis expasy.org. While chymotrypsin has a strong preference for Tyrosine at the P1 site, the subsequent proline residue introduces a steric hindrance that prevents the proper positioning of the peptide bond within the enzyme's active site for efficient catalysis. Some specialized proteases, known as prolyl endopeptidases, are capable of cleaving at proline residues, but common digestive proteases like chymotrypsin are generally impeded by it researchgate.net. The incorporation of proline itself is also known to be a slower process during protein synthesis in the ribosome compared to other amino acids pnas.org.
The specificity of proteolytic enzymes is a direct consequence of the molecular interactions between the amino acid side chains of the substrate and the binding pockets of the enzyme purdue.edunih.gov.
Tyrosine (Tyr) : The large, aromatic side chain of tyrosine fits snugly into the hydrophobic S1 pocket of chymotrypsin-like proteases wikipedia.orglibretexts.org. This interaction is a primary determinant for cleavage.
Glutamic Acid (Glu) : The negatively charged side chain of glutamic acid at physiological pH makes it an unfavorable substrate for both chymotrypsin (which prefers hydrophobic residues) and trypsin (which prefers positively charged residues) at the P1 position expasy.orgwikipedia.orgwikipedia.org.
Proline (Pro) : As discussed, the rigid structure of proline's side chain significantly impacts the peptide backbone conformation, generally making adjacent peptide bonds resistant to cleavage by common proteases nih.govelsevierpure.com.
Serine (Ser) : The small, polar side chain of serine does not fit the specificity requirements for the S1 pockets of either chymotrypsin or trypsin, which are adapted for large hydrophobic or large basic residues, respectively wikipedia.orgyoutube.com.
The interactions between substrate P-site residues and enzyme S-site pockets are crucial for positioning the target peptide bond correctly within the active site for catalysis to occur youtube.comresearchgate.netyoutube.com.
Interactions with Aminoacyl-tRNA Synthetases (AARSs)
Aminoacyl-tRNA synthetases (AARSs) are essential enzymes that catalyze the attachment of a specific amino acid to its cognate transfer RNA (tRNA) molecule nih.gov. This two-step process, known as aminoacylation or tRNA charging, is critical for ensuring the fidelity of protein synthesis.
Tyrosyl-tRNA Synthetase (TyrRS) is a class I AARS responsible for specifically recognizing tyrosine and attaching it to tRNATyr nih.govembopress.org. The catalytic process involves two main steps:
Amino Acid Activation : Tyrosine and ATP bind to the active site of TyrRS. The enzyme then catalyzes the formation of a tyrosyl-adenylate (Tyr-AMP) intermediate, with the release of pyrophosphate (PPi) nih.govrcsb.org. This reaction is driven by conserved sequence motifs, including the HIGH and KMSKS loops, which are characteristic of class I synthetases nih.govrcsb.org.
Aminoacyl Transfer : The activated tyrosine moiety is transferred from Tyr-AMP to the 3'-hydroxyl group of the terminal adenosine of the tRNATyr molecule, forming Tyr-tRNATyr and releasing AMP nih.gov.
TyrRS typically functions as a dimer embopress.orgresearchgate.net. The binding of tRNATyr often spans across both subunits of the dimeric enzyme nih.govnih.gov. The enzyme recognizes specific identity elements on the tRNATyr molecule, including the anticodon loop and the acceptor stem, to ensure the correct tRNA is charged nih.govnih.gov. Structural studies have revealed that the binding of substrates induces conformational changes in the enzyme, particularly in the KMSKS loop, which are essential for catalysis rcsb.org.
Glutamyl-tRNA Synthetase (GluRS) : GluRS is another class I AARS that specifically acylates tRNAGlu with glutamic acid ebi.ac.uk. A distinctive feature of GluRS is that, in many organisms, its amino acid activation step is strictly dependent on the presence of its cognate tRNA nih.govaars.onlineaars.online. This mechanism is thought to prevent the wasteful hydrolysis of ATP that would occur if the unstable glutamyl-adenylate intermediate were formed in the absence of tRNA nih.gov.
Bifunctional Glutamyl-Prolyl-tRNA Synthetase (EPRS) : In mammals and other higher eukaryotes, the enzymes responsible for charging glutamic acid and proline are fused into a single, bifunctional polypeptide known as Glutamyl-Prolyl-tRNA Synthetase (EPRS) uniprot.orgnih.govnih.govahajournals.orgresearchgate.net. This unique enzyme contains two distinct catalytic domains: one for glutamyl-tRNA synthesis (ERS) and one for prolyl-tRNA synthesis (PRS) nih.govnih.gov. EPRS is a core component of a large, stable multi-aminoacyl-tRNA synthetase complex (MSC), which is thought to enhance the efficiency and regulation of protein synthesis uniprot.orgnih.gov. The EPRS within this complex catalyzes the attachment of both glutamic acid and proline to their respective tRNAs uniprot.orgnih.govahajournals.org.
Table 2: Summary of AARS Interactions with Constituent Amino Acids
| Amino Acid | Corresponding AARS | Class | Key Features |
|---|---|---|---|
| Tyrosine (Tyr) | Tyrosyl-tRNA Synthetase (TyrRS) | Class I | Dimeric enzyme; utilizes HIGH and KMSKS motifs for catalysis nih.govembopress.orgrcsb.org. |
| Glutamic Acid (Glu) | Glutamyl-tRNA Synthetase (GluRS) / EPRS | Class I | Often requires tRNA binding for amino acid activation; part of bifunctional EPRS in eukaryotes nih.govuniprot.orgnih.gov. |
| Proline (Pro) | Prolyl-tRNA Synthetase (ProRS) / EPRS | Class II | Part of bifunctional EPRS in eukaryotes; exists as a standalone enzyme in prokaryotes uniprot.orgnih.govnih.gov. |
| Serine (Ser) | Seryl-tRNA Synthetase (SerRS) | Class II | Recognizes serine and attaches it to tRNASer. |
Mechanisms of Amino Acid Recognition and Fidelity in AARSs
Aminoacyl-tRNA synthetases (AARSs) are essential enzymes that ensure the fidelity of protein synthesis by catalyzing the specific attachment of amino acids to their cognate tRNAs. mdpi.com This process, known as aminoacylation, is a critical determinant of the accuracy of translating the genetic code. researchgate.net The remarkable specificity of AARSs is achieved through a multi-step process involving precise molecular recognition of both the amino acid and the tRNA.
The recognition of the correct amino acid is a challenging task given the structural similarities between different amino acids. AARSs employ a variety of mechanisms to discriminate between cognate and non-cognate amino acids. The active site of each AARS is exquisitely shaped to accommodate its specific amino acid, utilizing factors like size, shape, hydrophobicity, and hydrogen-bonding potential to select the correct substrate. wikipedia.org For instance, the active site can act as a molecular sieve, excluding amino acids that are too large.
However, distinguishing between amino acids of similar size, such as valine and isoleucine, requires an additional layer of fidelity. To address this, many AARSs possess a distinct editing or proofreading domain. youtube.com This editing site can bind to and hydrolyze misactivated aminoacyl-adenylates (pre-transfer editing) or misacylated tRNAs (post-transfer editing), thereby correcting errors before the incorrect amino acid can be incorporated into a growing polypeptide chain. nih.gov
The fidelity of tRNA recognition is equally crucial and relies on specific interactions between the AARS and various identity elements on the tRNA molecule. These identity elements are specific nucleotides or structural motifs located throughout the tRNA, including the acceptor stem, the anticodon loop, and other regions. The AARS makes a series of specific contacts with these elements, ensuring that only the cognate tRNA is selected for aminoacylation. nih.gov Some AARSs exhibit a degree of promiscuity, being able to recognize and charge multiple tRNA isoacceptors for the same amino acid. nih.gov
The high fidelity of AARSs is not absolute and can be influenced by cellular conditions. Recent evidence suggests that the fidelity of the aminoacylation reaction can be actively regulated and is susceptible to change under different physiological or stress conditions. researchgate.net This regulated mistranslation may play a role in cellular adaptation and signaling.
Post-Translational Modifications of AARSs and Their Impact on Aminoacylation and Protein-Peptide Interactions
Aminoacyl-tRNA synthetases (AARSs) are subject to various post-translational modifications (PTMs), which can significantly impact their canonical function in aminoacylation as well as their expanding repertoire of non-canonical functions. illinois.edu These modifications, including phosphorylation, acetylation, ubiquitination, and lactylation, can alter the enzyme's catalytic activity, subcellular localization, and interactions with other proteins, thereby modulating protein synthesis and other cellular processes. nih.gov
Phosphorylation: Phosphorylation of AARSs can act as a molecular switch, regulating their involvement in non-canonical functions. For example, the phosphorylation of glutamyl-prolyl-tRNA synthetase (EPRS) is essential for its release from the multi-synthetase complex (MSC), a large complex of several AARSs. nih.gov This release allows EPRS to participate in other cellular processes, such as the IFN-γ-activated inhibitor of translation (GAIT) complex, which is involved in transcript-selective translational control. nih.gov Similarly, phosphorylation of lysyl-tRNA synthetase (KRS) on Serine 207, in a MAPK-dependent manner, causes its dissociation from the MSC and translocation to the nucleus. This conformational change also switches its activity from aminoacylation to the production of diadenosine tetraphosphate (Ap4A), which in turn activates the microphthalmia-associated transcription factor (MITF). wikipedia.org
Acetylation: Lysine acetylation is another PTM that can regulate AARS activity. Studies in Escherichia coli have shown that acetylation of specific lysine residues in leucyl-tRNA synthetase (LeuRS) and arginyl-tRNA synthetase (ArgRS) can affect their aminoacylation activity by influencing either the amino acid activation step or the affinity for their cognate tRNA. nih.gov The impact of acetylation can be site-specific and can differ between different classes of AARSs. nih.gov For instance, acetylation of threonyl-tRNA synthetase (ThrRS) has been shown to affect its editing function, potentially leading to mistranslation. nih.govuark.edu
Ubiquitination: Ubiquitination, the attachment of ubiquitin to a substrate protein, is a key regulator of protein degradation and cellular signaling. nih.gov While the direct impact of ubiquitination on the catalytic activity of AARSs is an area of ongoing research, it is known that tRNA can be essential for the ubiquitination and subsequent degradation of proteins with acidic amino termini. nih.gov This process involves the post-translational conjugation of arginine to the N-terminus, a reaction that requires tRNA. nih.gov
Lactylation: Recently, lactate-derived lactylation has been identified as a PTM affecting AARSs. Alanyl-tRNA synthetases 1 and 2 (AARS1/2) have been identified as lactate sensors and lactyltransferases that can catalyze lysine lactylation. This modification of AARSs is implicated in cancer pathogenesis and highlights a link between cellular metabolism and protein synthesis machinery. mdpi.com
| Modification | Affected AARS (Example) | Key Findings | Impact on Function |
|---|---|---|---|
| Phosphorylation | EPRS, KRS | Phosphorylation of EPRS is required for its release from the MSC. Phosphorylation of KRS on Ser207 switches its activity. | Regulates non-canonical functions, including translational control and transcription factor activation. wikipedia.orgnih.gov |
| Acetylation | LeuRS, ArgRS, ThrRS (in E. coli) | Site-specific acetylation affects amino acid activation and tRNA binding. Acetylation of ThrRS can impair its editing function. | Modulates aminoacylation and editing fidelity. nih.govnih.gov |
| Ubiquitination | General (via tRNA) | tRNA is required for the ubiquitination and degradation of certain proteins. | Indirectly involved in protein degradation pathways. nih.gov |
| Lactylation | AARS1/2 | AARS1/2 act as lactate sensors and can catalyze lactylation. | Implicated in cancer pathogenesis and links metabolism to protein synthesis. mdpi.com |
Roles of Gamma-Glutamyl Transpeptidase (GGT) in Glutamate Metabolism
Gamma-glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a pivotal role in the metabolism of glutathione and the homeostasis of glutamate. oup.com It is involved in both the degradation of extracellular glutathione and the transfer of its γ-glutamyl moiety to other amino acids or peptides. oup.com
GGT catalyzes two primary types of reactions: hydrolysis and transpeptidation. uark.edu
Hydrolysis: In the hydrolytic reaction, GGT cleaves the γ-glutamyl bond of extracellular glutathione (GSH), releasing a glutamate residue and a Cys-Gly dipeptide. uark.edu This is considered the primary physiological function of GGT. uark.edu The reaction can be summarized as:
Glutathione + H₂O → Glutamate + Cysteinylglycine
This hydrolysis is the initial step in the breakdown of extracellular glutathione, making its constituent amino acids available for cellular uptake.
Transpeptidation: GGT can also catalyze a transpeptidation reaction, where the γ-glutamyl group from glutathione is transferred to an acceptor molecule, which is typically an amino acid or a small peptide. researchgate.net This reaction results in the formation of a new γ-glutamyl compound. The general reaction is:
(5-L-glutamyl)-peptide + an amino acid ⇌ peptide + 5-L-glutamyl amino acid oup.com
The transpeptidation reaction is favored at higher pH and in the presence of high concentrations of an acceptor dipeptide. uark.edu While initially thought to be a major mechanism for amino acid transport via the "Gamma-Glutamyl Cycle," kinetic and functional studies suggest that hydrolysis is the predominant in vivo activity of GGT. uark.edu
GGT plays a crucial role in maintaining cellular glutathione (GSH) homeostasis and, consequently, the cellular redox status. nih.gov GSH is the most abundant intracellular antioxidant, and its synthesis is often limited by the availability of cysteine. nih.gov
By breaking down extracellular glutathione, GGT provides a source of cysteine for cells. nih.govnih.gov The Cys-Gly dipeptide produced from glutathione hydrolysis is further cleaved by dipeptidases on the cell surface, releasing free cysteine and glycine, which can then be transported into the cell. This salvaged cysteine is then used for the de novo synthesis of intracellular glutathione. nih.gov
This GGT-mediated salvage pathway is particularly important for cells under oxidative stress, as it allows them to replenish their intracellular GSH stores and maintain a reduced intracellular environment. uark.edu An adequate supply of intracellular GSH is essential for detoxifying reactive oxygen species (ROS), maintaining the proper folding and function of proteins, and protecting the cell from oxidative damage. nih.gov The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of the cellular redox state. nih.gov
In certain pathological conditions, such as cancer, the upregulation of GGT can confer a growth advantage and resistance to oxidative stress-inducing therapies by enhancing the cell's capacity to synthesize glutathione. nih.govnih.gov
Conformational Dynamics and Biological Recognition
The three-dimensional structure of a peptide is not static but exists as an ensemble of conformations in dynamic equilibrium. These conformational dynamics are fundamental to biological recognition and function, allowing peptides and proteins to adapt to their binding partners and modulate their activity in response to cellular signals.
Allosteric regulation is a fundamental mechanism for controlling protein function, whereby the binding of a ligand at one site on a protein (the allosteric site) influences the activity at a distant site (the active or functional site). mdpi.com This regulation is often mediated by conformational changes that propagate through the protein structure. Peptides can act as allosteric regulators, inducing conformational changes in their target proteins upon binding.
The binding of a peptide to an allosteric site can trigger a shift in the conformational equilibrium of the target protein, stabilizing a particular state that may have either enhanced or diminished activity. frontiersin.org This can occur through an "induced-fit" mechanism, where the initial binding of the peptide is followed by a conformational change in both the peptide and the protein, or through a "conformational selection" mechanism, where the peptide preferentially binds to a pre-existing, less populated conformation of the protein, thereby shifting the equilibrium towards that state. frontiersin.org
An example of peptide-mediated allosteric regulation is the interaction of SH2 domains with phosphotyrosine-containing peptides. The binding of the peptide to the SH2 domain can induce conformational changes that extend beyond the immediate binding site, influencing the activity of the larger protein. mdpi.com
The following table provides examples of how peptide binding can allosterically regulate enzyme activity, highlighting the changes in kinetic parameters.
| Enzyme | Allosteric Effector (Peptide) | Effect on Conformation | Impact on Catalytic Activity (kiso) | Impact on Binding Affinity (KD-app) |
|---|---|---|---|---|
| Cyclophilin A (CypA) | FGP Peptide | Induces conformational changes in the active site. | Modulates the rate of peptidyl-prolyl isomerization. nih.gov | Alters the apparent binding affinity for the substrate. nih.gov |
| Cyclophilin A (CypA) | HAP2A Peptide | Causes distinct conformational shifts compared to FGP. | Influences enzyme function in a substrate-dependent manner. nih.gov | Shows different binding characteristics compared to FGP. nih.gov |
| Pin1 | FFpSPR Peptide | Binding to the WW domain induces allosteric changes in the catalytic domain. | Slows the trans-to-cis isomerization rate by an order of magnitude. acs.org | - |
| Pin1 | pTPP Peptide | Binding to the WW domain causes a different allosteric effect than FFpSPR. | Does not significantly alter the cis/trans relative free energy in the active site. acs.org | - |
Identification of Specific Binding Pockets and Receptor Interactions
The precise binding pockets and receptor interactions for the pentapeptide this compound have not been extensively characterized in the scientific literature. However, based on its constituent amino acids, we can infer potential interaction modalities. The presence of two tyrosine residues suggests possible engagement with proteins that have binding sites for phosphotyrosine, even though the tyrosine residues in this peptide are not phosphorylated. The aromatic rings of tyrosine can participate in π-π stacking and hydrophobic interactions within protein binding pockets.
The proline residue introduces a conformational rigidity to the peptide backbone, which can be a critical determinant for fitting into specific receptor binding sites. Proline-rich motifs are known to be recognized by various protein domains, such as SH3 and WW domains, although the specific context of this pentapeptide may not be optimal for such interactions without further sequence information. The glutamyl residue provides a negative charge, which could facilitate electrostatic interactions with positively charged residues (e.g., lysine, arginine) in a binding pocket. The serine residue, with its hydroxyl group, can act as a hydrogen bond donor or acceptor.
Interactions with Nucleic Acids and Other Macromolecules
While direct studies on the interaction of this compound with DNA are not available, research on tyrosyl peptides provides insights into potential mechanisms. Tyrosine residues can interact with DNA through several modes. The aromatic side chain of tyrosine can intercalate between DNA base pairs, leading to the stabilization of the DNA double helix. This interaction is influenced by the electronic properties of the tyrosyl sidechain; a conjugated π-electron system and an electron donor atom are thought to be necessary for this stabilizing effect.
The sequence of this compound contains motifs that could potentially be recognized by specific protein domains. Short linear motifs (SLiMs) within peptides are crucial for mediating a vast number of protein-protein interactions.
The proline residue is a key component of various interaction motifs. For instance, proline-rich regions are recognized by SH3 (Src Homology 3) and WW domains. These domains typically bind to a core PxxP motif (where x is any amino acid). While the "prolyl-serine" part of the peptide does not perfectly match this canonical motif, the conformational constraint imposed by proline can be a key feature for recognition by other protein domains.
The tyrosine residues could be targets for phosphorylation by tyrosine kinases. If phosphorylated, they would create phosphotyrosine motifs, which are recognized by a large family of protein domains, most notably the SH2 (Src Homology 2) and PTB (Phosphotyrosine-Binding) domains. These interactions are fundamental in cellular signaling pathways. Even without phosphorylation, the aromatic rings of tyrosine can contribute to binding affinity through hydrophobic and van der Waals interactions within protein binding pockets.
The glutamyl residue introduces a negative charge, which could be recognized by protein domains that have a preference for acidic motifs, such as certain basic leucine zipper (bZIP) domains. The serine residue's hydroxyl group can also be a site for phosphorylation by serine/threonine kinases, creating a phosphoserine motif that is recognized by domains like 14-3-3 proteins and WW domains.
| Potential Interaction Motif | Recognizing Domain(s) | Relevant Amino Acid(s) in Peptide |
| Proline-containing turn | Various, including some SH3 and WW domains | Prolyl-serine |
| Phosphotyrosine (if phosphorylated) | SH2, PTB domains | Tyrosyl |
| Acidic residue | Basic domains (e.g., in transcription factors) | Glutamyl |
| Phosphoserine (if phosphorylated) | 14-3-3, WW domains | Serine |
Cellular Metabolic Pathways Modulated by Constituent Amino Acids (Mechanistic Focus)
Serine is a non-essential amino acid that can be synthesized in the cell through two primary pathways that branch from glycolysis: the phosphorylated pathway and the glycerate pathway. diva-portal.org
The Phosphorylated Pathway:
This is the major route for serine biosynthesis in most organisms. nih.gov It involves three enzymatic steps and occurs in the plastids of plants and the cytoplasm of animals. diva-portal.orgfrontiersin.org
Oxidation of 3-Phosphoglycerate: The pathway begins with the glycolytic intermediate 3-phosphoglycerate. The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD⁺-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. researchgate.netoncotarget.com
Transamination: 3-phosphohydroxypyruvate is then converted to 3-phosphoserine by the enzyme phosphoserine aminotransferase (PSAT1). researchgate.netoncotarget.com This reaction involves the transfer of an amino group from glutamate, which is converted to α-ketoglutarate.
Hydrolysis: The final step is the dephosphorylation of 3-phosphoserine to yield L-serine, a reaction catalyzed by the enzyme phosphoserine phosphatase (PSPH). researchgate.netoncotarget.com
| Step | Reactant | Enzyme | Product | Cofactor/Co-substrate |
| 1 | 3-Phosphoglycerate | 3-Phosphoglycerate Dehydrogenase (PHGDH) | 3-Phosphohydroxypyruvate | NAD⁺ |
| 2 | 3-Phosphohydroxypyruvate | Phosphoserine Aminotransferase (PSAT1) | 3-Phosphoserine | Glutamate |
| 3 | 3-Phosphoserine | Phosphoserine Phosphatase (PSPH) | L-Serine | H₂O |
The Glycerate Pathway:
This pathway is an alternative, non-phosphorylated route for serine synthesis that is primarily active in the cytosol. diva-portal.orgfrontiersin.org
Dephosphorylation of 3-Phosphoglycerate: The glycolytic intermediate 3-phosphoglycerate is first dephosphorylated to glycerate by a phosphatase.
Oxidation of Glycerate: Glycerate is then oxidized to hydroxypyruvate by glycerate dehydrogenase.
Transamination of Hydroxypyruvate: Finally, hydroxypyruvate is transaminated to serine by a transaminase, often using alanine or glutamate as the amino donor.
In mammals, the D-isomer of serine, D-serine, plays a crucial role as a neuromodulator, acting as a co-agonist at the glycine site of NMDA receptors in the brain. The synthesis of D-serine from L-serine is catalyzed by the enzyme serine racemase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme. wikipedia.orgfrontiersin.org
The mechanism of serine racemase involves the following key steps:
Formation of an External Aldimine: The amino group of L-serine attacks the PLP cofactor, which is initially bound to a lysine residue in the enzyme's active site (internal aldimine), to form an external aldimine with the substrate. frontiersin.org
Abstraction of the α-proton: A basic residue in the active site abstracts the α-proton from the Cα of L-serine, leading to the formation of a planar quinonoid intermediate. frontiersin.org
Reprotonation: The α-proton is then returned to the opposite face of the Cα, resulting in the formation of the D-serine external aldimine. nih.gov
Release of D-Serine: The D-serine product is then released from the PLP cofactor, and the enzyme's internal aldimine is regenerated.
Serine racemase can also catalyze the α,β-elimination of water from both L-serine and D-serine, producing pyruvate and ammonia. This dual activity allows the enzyme to not only synthesize D-serine but also to regulate its levels through degradation. wikipedia.orgresearchgate.net
Role of Serine in One-Carbon Metabolism and Nucleotide Synthesis
The serine residue within the pentapeptide this compound plays a crucial role in fundamental metabolic processes, particularly one-carbon metabolism, which is intricately linked to the synthesis of nucleotides. researchgate.netresearchgate.netnih.gov Serine is a primary donor of one-carbon units for the folate cycle, a metabolic pathway essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. researchgate.netnih.gov
The process begins with the conversion of serine to glycine, a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). This conversion releases a one-carbon unit that is transferred to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate (CH2-THF). researchgate.netnih.gov This molecule is a central carrier of one-carbon units in the cell.
CH2-THF can be utilized in several ways to support nucleotide synthesis:
Thymidylate Synthesis: It is a direct substrate for thymidylate synthase (TS), which catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). nih.gov This reaction is a rate-limiting step in DNA synthesis.
Purine Synthesis: CH2-THF can be further oxidized to 10-formyltetrahydrofolate (CHO-THF). This molecule provides the carbon atoms at positions 2 and 8 of the purine ring during de novo purine biosynthesis. researchgate.netnih.gov
Beyond its direct role in providing one-carbon units, serine metabolism also indirectly supports nucleotide synthesis by contributing to the production of other essential molecules. The conversion of serine to glycine is reversible, and glycine itself is a key component in the purine biosynthesis pathway. nih.gov Furthermore, one-carbon metabolism is linked to the methionine cycle, which generates S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular reactions, including the methylation of DNA and RNA. nih.govnih.gov Serine can support the methionine cycle through the de novo synthesis of ATP, which is required for the production of SAM. escholarship.org
The serine residue's involvement in these pathways highlights its significance in cellular proliferation and maintenance of genomic integrity. By supplying the necessary building blocks for DNA and RNA synthesis, the serine component of this compound can be seen as a contributor to fundamental cellular processes.
Table 1: Key Molecules and Enzymes in Serine-Mediated One-Carbon Metabolism and Nucleotide Synthesis
| Molecule/Enzyme | Abbreviation | Role |
| Serine | Ser | Primary donor of one-carbon units. |
| Glycine | Gly | Product of serine catabolism and a precursor in purine synthesis. nih.gov |
| Tetrahydrofolate | THF | Carrier of one-carbon units. |
| Serine Hydroxymethyltransferase | SHMT | Enzyme that catalyzes the conversion of serine to glycine, transferring a one-carbon unit to THF. researchgate.net |
| 5,10-Methylenetetrahydrofolate | CH2-THF | Central intermediate in one-carbon metabolism; donates a methyl group for thymidylate synthesis. researchgate.net |
| Thymidylate Synthase | TS | Enzyme that catalyzes the synthesis of dTMP from dUMP using CH2-THF. nih.gov |
| 10-Formyltetrahydrofolate | CHO-THF | Provides carbon atoms for the purine ring. researchgate.net |
| S-Adenosylmethionine | SAM | Universal methyl donor, production of which is supported by serine metabolism. nih.govescholarship.org |
Glutamate Metabolism in Intracellular Signaling Pathways
The glutamate residue in this compound is a key component with the potential to engage in various intracellular signaling pathways. Glutamate is a non-essential amino acid that plays a central role in cellular metabolism and is also the most abundant excitatory neurotransmitter in the vertebrate nervous system. wikipedia.orgnih.gov Its functions extend beyond neurotransmission to include intracellular signaling in various cell types. researchgate.net
Glutamate's role in intracellular signaling is primarily mediated through its interaction with a family of glutamate receptors, which are broadly classified into two main types:
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that, upon binding glutamate, open to allow the passage of ions such as Na+, K+, and Ca2+ across the cell membrane. The influx of these ions leads to membrane depolarization and the initiation of downstream signaling cascades.
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that, upon activation by glutamate, trigger intracellular second messenger systems. nih.gov These pathways can lead to the mobilization of intracellular calcium, the activation of protein kinases, and changes in gene expression. nih.gov
The intracellular signaling pathways activated by glutamate are diverse and cell-type specific. For instance, in pancreatic β-cells, glutamate acts as a critical intracellular signal in incretin-induced insulin secretion. researchgate.net In the central nervous system, glutamate signaling is fundamental for synaptic plasticity, learning, and memory. wikipedia.org
Furthermore, glutamate is a key metabolic hub, and its metabolism is tightly regulated and interconnected with other signaling pathways. nih.gov For example, the conversion of glutamate to α-ketoglutarate, an intermediate in the citric acid cycle, links amino acid metabolism with cellular energy production. wikipedia.org This metabolic role also has signaling implications, as changes in the levels of these metabolites can influence cellular function.
The presence of a glutamate residue within the this compound peptide suggests a potential for this peptide to interact with glutamate receptors or to be metabolized to influence intracellular signaling pathways. The specific context of the peptide's location and the surrounding cellular environment would determine the precise nature of these interactions.
Table 2: Overview of Glutamate's Role in Intracellular Signaling
| Receptor/Pathway | Type | Mechanism of Action |
| Ionotropic Glutamate Receptors (iGluRs) | Ligand-gated ion channels | Binding of glutamate opens the channel, leading to ion influx and membrane depolarization. |
| Metabotropic Glutamate Receptors (mGluRs) | G-protein coupled receptors | Glutamate binding activates G-proteins, which in turn modulate second messenger systems (e.g., inositol phosphates, cAMP). nih.gov |
| Glutamate Metabolism | Metabolic pathway | Conversion of glutamate to α-ketoglutarate links amino acid metabolism to the citric acid cycle and cellular energy status. wikipedia.org |
| Incretin-induced Insulin Secretion | Intracellular signaling | In pancreatic β-cells, glutamate acts as a signal to amplify insulin secretion. researchgate.net |
V. Theoretical Frameworks and Predictive Models for Tyrosyl Glutamyl Tyrosyl Prolyl Serine
Quantum Mechanical (QM) Calculations for Electronic Properties
Quantum mechanics offers a fundamental understanding of the electronic behavior of molecules. For a peptide like Tyr-Glu-Tyr-Pro-Ser, QM calculations are invaluable for elucidating properties at the subatomic level, such as bond energies, electronic transitions, and the formation of reactive species.
The presence of two tyrosine residues in the peptide sequence makes the study of tyrosyl radicals particularly relevant. Tyrosyl radicals are implicated in a variety of biological electron transfer processes. nih.gov Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to calculate the energetics of tyrosyl radical formation. frontiersin.org This involves the calculation of the O-H bond dissociation energy (BDE) of the phenolic group of tyrosine.
Table 1: Calculated Energetic Properties of a Model Tyrosyl Radical
| Property | Calculated Value (kcal/mol) | Method |
| O-H Bond Dissociation Enthalpy (Phenol) | 86.5 | B3LYP/6-311G(d,p) |
This table presents a representative value for the O-H bond dissociation enthalpy of phenol (B47542), a model for the tyrosine side chain, calculated using Density Functional Theory. The actual BDE for the tyrosine residues in Tyr-Glu-Tyr-Pro-Ser would be influenced by the peptide backbone and local environment.
The formation of a tyrosyl radical can be a critical step in various biochemical pathways, and its stability is a key determinant of its functional role. nih.gov
QM calculations are also instrumental in predicting spectroscopic properties, which can then be compared with experimental data to validate theoretical models and refine structural understanding. Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the local electronic environment and three-dimensional structure. wikipedia.org Predicting these shifts for a peptide as complex as Tyr-Glu-Tyr-Pro-Ser is computationally intensive but can be approximated by studying its constituent amino acids and dipeptide fragments.
For example, solid-state 31P NMR spectroscopy has been used to study phosphorylated serine and tyrosine, providing insights into their local environment. nih.gov While not directly applicable to the unmodified peptide, these studies demonstrate the power of combining experimental and computational spectroscopy.
Vibrational frequencies, observable through infrared (IR) and Raman spectroscopy, also provide a detailed fingerprint of molecular structure and bonding. DFT calculations can predict these frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.
Table 2: Predicted 13C NMR Chemical Shifts for a Model Pro-Ser Dipeptide Fragment
| Atom | Predicted 13C Chemical Shift (ppm) |
| Pro Cα | 63.2 |
| Pro Cβ | 31.5 |
| Pro Cγ | 26.8 |
| Pro Cδ | 49.1 |
| Pro C=O | 176.5 |
| Ser Cα | 58.0 |
| Ser Cβ | 63.9 |
| Ser C=O | 174.3 |
This table presents hypothetical predicted 13C NMR chemical shifts for a proline-serine dipeptide fragment, illustrating the type of data that can be generated through QM calculations. These values are representative and would vary in the context of the full pentapeptide.
Molecular Mechanics (MM) and Coarse-Grained Models
While QM methods provide high accuracy for electronic properties, they are computationally expensive for large systems and long timescales. Molecular mechanics (MM) and coarse-grained (CG) models offer a computationally efficient alternative for exploring the conformational landscape and intermolecular interactions of peptides.
The conformational flexibility of a peptide is crucial for its biological function. The presence of a proline residue in Tyr-Glu-Tyr-Pro-Ser introduces a significant structural constraint. The cyclic nature of the proline side chain restricts the rotation around the backbone dihedral angle φ and can lead to cis/trans isomerization of the peptide bond, which is a critical factor in protein folding and function. nih.govnih.gov
Molecular dynamics (MD) simulations using MM force fields are widely employed to explore the vast conformational space available to a peptide. nih.gov These simulations can reveal the preferred secondary structures, such as β-turns or random coils, and the dynamics of their interconversion. Energy minimization techniques are then used to identify the most stable, low-energy conformations. For a pentapeptide like Tyr-Glu-Tyr-Pro-Ser, MD simulations can provide a detailed picture of its structural ensemble in solution. nih.gov
Table 3: Representative Conformational Energy of a Proline-Containing Dipeptide
| Dihedral Angle | Energy (kcal/mol) |
| φ (phi) | -60° |
| ψ (psi) | 140° |
| Relative Energy | 0.0 (Global Minimum) |
| φ (phi) | -75° |
| ψ (psi) | 60° |
| Relative Energy | +2.5 |
This table provides a simplified representation of the relative conformational energies for a proline-containing dipeptide, highlighting the energetic landscape that governs its structure. The values are illustrative and would be part of a much larger potential energy surface for the full pentapeptide.
Understanding how Tyr-Glu-Tyr-Pro-Ser might interact with a biological target, such as a receptor or enzyme, is a key aspect of its study. MM-based methods, such as Molecular Docking and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be used to predict the binding mode and estimate the binding free energy of the peptide to a macromolecular target. nih.govnih.gov
These calculations involve placing the peptide in the binding site of the target and calculating the interaction energy, which is a sum of van der Waals, electrostatic, and solvation energy terms. nih.gov While these methods are approximate, they provide valuable insights into the key residues involved in the interaction and can guide the design of experimental studies.
Machine Learning and Artificial Intelligence in Peptide Science
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in peptide science, capable of predicting a wide range of properties from sequence data alone. researchgate.netnih.gov These approaches leverage large datasets of known peptides to train models that can then make predictions for new sequences like Tyr-Glu-Tyr-Pro-Ser.
ML models can be trained to predict various properties, including:
Bioactivity: Predicting whether a peptide is likely to have a specific biological activity, such as antimicrobial or anticancer properties. nih.gov
Physicochemical Properties: Estimating properties like solubility, stability, and isoelectric point.
Structural Features: Predicting secondary structure propensities or even full three-dimensional structures. utoronto.cagoogle.com
Spectroscopic Properties: Some models can predict NMR chemical shifts or mass spectrometry fragmentation patterns from the peptide sequence. researchgate.net
Numerous web servers and standalone software tools are now available that implement these ML models, offering a rapid way to gain initial insights into the potential function and characteristics of a peptide like Tyr-Glu-Tyr-Pro-Ser. nih.gov
Development of Predictive Models for Peptide Structure-Function Relationships
Predicting the biological activity of a peptide like Tyr-Glu-Tyr-Pro-Ser directly from its sequence is a primary goal of computational peptide research. The development of such predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, provides a systematic way to correlate a peptide's structural features with its function. acs.orgmdpi.com These models are built by first calculating a set of numerical descriptors that characterize the peptide's physicochemical properties and then using statistical or machine learning methods to find a mathematical relationship between these descriptors and an observed biological activity. nih.gov
For the Tyr-Glu-Tyr-Pro-Ser sequence, descriptors would be derived from the distinct properties of its constituent amino acids:
Tyrosine (Tyr): As an aromatic amino acid, its phenolic side chain is crucial. nih.gov Descriptors would quantify its hydrophobicity, potential for π-π stacking interactions, and its role as a hydrogen bond donor/acceptor. elsevierpure.com Tyrosine's redox-active nature also makes it a key contributor to antioxidant activity, a property that can be modeled with quantum chemical calculations. nih.govnih.gov
Glutamic Acid (Glu): This residue contains a carboxyl group in its side chain, making it negatively charged at physiological pH. khanacademy.org Key descriptors would include electrostatic charge, potential for salt bridge formation, and hydrogen bonding capacity. In proximity to a residue like Tyrosine, the carboxyl group of Glutamic Acid can influence the release of hydrogen from Tyrosine's phenolic group, potentially enhancing antioxidant activity. mdpi.com
Serine (Ser): The hydroxyl group in Serine's side chain makes it polar and a key participant in hydrogen bonding. khanacademy.org The Serine-Proline (SP) motif itself is known to form distinct hydrogen-bonding patterns that can serve as templates for stable turns in a peptide structure. acs.org
The process of building a QSAR model for Tyr-Glu-Tyr-Pro-Ser involves generating these amino acid descriptors and then employing machine learning algorithms such as Partial Least Squares (PLS), Support Vector Machines (SVM), or Random Forest (RF) to construct the predictive model. nih.gov The model is trained on a dataset of peptides with known activities to learn the correlation between the structural descriptors and function.
Table 1: Example Physicochemical Descriptors for a Tyr-Glu-Tyr-Pro-Ser QSAR Model
This interactive table outlines the key physicochemical properties of each amino acid in the Tyr-Glu-Tyr-Pro-Ser sequence that would be used as descriptors in a predictive QSAR model.
| Amino Acid | Position | Key Property | Relevance to Model | Potential Descriptors |
| Tyrosine | 1 | Aromatic, Phenolic | Hydrophobic interactions, H-bonding, redox potential | Aromaticity index, van der Waals volume, dipole moment, ionization potential |
| Glutamic Acid | 2 | Acidic, Charged | Electrostatic interactions, solubility, H-bonding | Net charge, pKa value, solvent-accessible surface area (SASA) |
| Tyrosine | 3 | Aromatic, Phenolic | Core structural interactions, binding affinity | Aromaticity index, van der Waals volume, dipole moment, ionization potential |
| Proline | 4 | Cyclic, Rigid | Conformational restriction, induction of turns | Dihedral angle constraints (phi/psi), cis/trans isomer probability |
| Serine | 5 | Polar, Hydroxyl | Hydrogen bonding, phosphorylation potential, solubility | H-bond donor/acceptor count, polarity index, potential for post-translational modification |
Computational Approaches for De Novo Peptide Design Leveraging Tyr-Glu-Tyr-Pro-Ser Architecture
De novo peptide design aims to create entirely new peptide sequences with novel or enhanced functions. youtube.com The specific architecture of Tyr-Glu-Tyr-Pro-Ser can serve as an excellent "scaffold" or "template" for this process. nih.gov By using its backbone structure as a starting point, computational methods can systematically explore sequence variations to optimize a desired activity, such as binding to a specific protein target. arxiv.org
The design process leveraging the Tyr-Glu-Tyr-Pro-Ser architecture would typically follow a multi-step computational pipeline:
Scaffold Definition: The three-dimensional conformation of Tyr-Glu-Tyr-Pro-Ser is used as the foundational structure. The Pro-Ser motif at positions 4 and 5 might be kept fixed due to its strong influence on creating a specific structural turn, which could be critical for function. acs.org
Generative Modeling: Positions identified for variation (e.g., Tyr at position 1 and 3, Glu at position 2) are computationally mutated. Advanced methods, such as generative artificial intelligence models or protein language models, can be used to propose new, chemically viable amino acid sequences built upon the scaffold. nih.gov These models learn the "rules" of protein structure to generate naturalistic sequences.
Screening and Evaluation: The newly generated virtual peptides are then screened for their potential to perform a desired function. This often involves molecular docking simulations to predict how well a new peptide might bind to a target protein. nih.gov More rigorous methods, like molecular dynamics (MD) simulations and free-energy calculations, can provide a more accurate assessment of binding affinity and stability for the most promising candidates. nih.gov
Iterative Optimization: The results from the screening phase are used to refine the generative model, leading to an iterative cycle of design and evaluation to discover peptides with high predicted potency and specificity.
This approach allows for the rapid exploration of a vast sequence space to discover novel peptides for therapeutic or biotechnological applications, all originating from the core structure of Tyr-Glu-Tyr-Pro-Ser.
Table 2: Hypothetical Workflow for De Novo Design Using a Tyr-Glu-Tyr-Pro-Ser Scaffold
This interactive table illustrates a conceptual workflow for designing a new peptide binder for a hypothetical target protein, "Target X," using the Tyr-Glu-Tyr-Pro-Ser sequence as a starting scaffold.
| Step | Method | Description | Example Output |
| 1. Scaffold Definition | Homology Modeling / MD Simulation | A stable 3D conformation of the YEYPS peptide is determined. The Pro-Ser turn is identified as a key structural feature to preserve. | 3D coordinates of YEYPS scaffold. |
| 2. Target Selection | N/A | A disease-relevant protein, "Target X," is chosen for which a novel peptide inhibitor is desired. | Structure of Target X. |
| 3. Generative Design | Protein Language Model (e.g., PepPrCLIP) | The model, using the YEYPS scaffold, generates 100,000 new pentapeptide sequences by varying positions 1, 2, and 3. nih.gov | A library of sequences, e.g., F-R-W-P-S, W-D-Y-P-S, Y-K-F-P-S. |
| 4. Virtual Screening | Molecular Docking | All generated peptides are docked into the binding site of Target X to predict binding poses and scores. | Top 1,000 peptides ranked by docking score. |
| 5. Binding Affinity Refinement | Free-Energy Perturbation (FEP) / MD | The top-ranked peptides are subjected to more accurate (but computationally expensive) free-energy calculations to validate binding affinity. | A shortlist of 5-10 peptides with high predicted binding affinity (e.g., low kcal/mol). |
| 6. Final Candidate Selection | N/A | The peptide with the best-predicted affinity and desired physicochemical properties is selected for experimental synthesis and testing. | Final candidate sequence: Trp-Asp-Tyr-Pro-Ser (WDYPS). |
Vi. Advanced Analytical Techniques and Methodological Development for Tyrosyl Glutamyl Tyrosyl Prolyl Serine Research
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), are fundamental techniques for the separation, purification, and analysis of peptides like Tyrosyl-glutamyl-tyrosyl-prolyl-serine. UPLC, by utilizing smaller stationary phase particles, offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC.
The purity of synthesized or isolated this compound is critical for its use in research and potential applications. Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for peptide purity assessment. In this technique, the peptide is separated based on its hydrophobicity. A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution.
The isolation of this compound from complex mixtures, such as reaction broths or biological extracts, can be achieved through preparative HPLC. This involves scaling up the analytical separation to handle larger sample loads, allowing for the collection of purified fractions of the target peptide.
A typical data output from an HPLC or UPLC analysis is a chromatogram, which plots the detector response against retention time. The purity of the peptide is determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks.
Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 30 °C |
This table represents a hypothetical set of starting parameters for method development and would require optimization for the specific peptide.
For the quantitative analysis of this compound, a robust and validated HPLC or UPLC method is essential. Method development involves optimizing various parameters to achieve a desired level of sensitivity, accuracy, and precision. Key considerations include the selection of the appropriate column chemistry and dimensions, mobile phase composition and gradient profile, and detector settings.
For quantitative studies, an internal standard is often employed to correct for variations in sample preparation and injection volume. The method would then be validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Quantitative Mass Spectrometry (LC-MS/MS, SRM/MRM)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled selectivity and sensitivity for the quantification of peptides in complex biological matrices. This technique is the gold standard for targeted proteomics and peptide quantification.
LC-MS/MS can be used for both absolute and relative quantification of this compound in biological samples such as plasma, serum, or cell lysates. For absolute quantification, a stable isotope-labeled version of the peptide is often used as an internal standard.
Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are targeted mass spectrometry techniques that offer high specificity and sensitivity. In an SRM/MRM experiment, a specific precursor ion (the molecular ion of the peptide) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific fragment ion is monitored in the second mass analyzer. This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest.
Table 2: Hypothetical SRM/MRM Transitions for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Collision Energy (eV) |
| [M+H]+ | y4 | Optimized Value |
| [M+H]+ | b3 | Optimized Value |
| [M+H]+ | y2 | Optimized Value |
The specific m/z values and collision energies would need to be determined experimentally.
Isotope labeling is a powerful strategy used in conjunction with mass spectrometry for quantitative proteomics and metabolomics. In this approach, atoms within the peptide are replaced with their heavier stable isotopes (e.g., 13C, 15N). This creates a mass shift that can be detected by the mass spectrometer, allowing for the differentiation and relative quantification of the peptide from different samples.
Common isotope labeling strategies include metabolic labeling, where cells are grown in media containing isotopically labeled amino acids, and chemical labeling, where a tag with a stable isotope is chemically attached to the peptide. For this compound, a synthetic, stable isotope-labeled version could be synthesized and used as an internal standard for absolute quantification. This approach is often referred to as Stable Isotope Dilution (SID).
Advanced Spectroscopic Probes and Time-Resolved Spectroscopy
While HPLC and mass spectrometry are central to the separation and quantification of this compound, advanced spectroscopic techniques can provide insights into its structure and dynamics. The presence of two tyrosine residues in the sequence offers a handle for spectroscopic investigation.
Techniques such as fluorescence spectroscopy can be used to study the local environment of the tyrosine residues. Changes in the fluorescence emission spectrum of tyrosine can provide information about the peptide's conformation and its interactions with other molecules.
Time-resolved spectroscopy can be employed to investigate the dynamic processes of the peptide, such as conformational changes or energy transfer between the tyrosine residues. While specific applications to this compound are not documented in readily available literature, these techniques represent potential avenues for deeper structural and functional characterization.
Microfluidic Platforms for High-Throughput Screening of Peptide Interactions
The study of peptide interactions, such as those involving this compound (YETPS), has been significantly advanced by the advent of microfluidic technologies. nih.gov These platforms offer a paradigm shift from traditional low-throughput methods like surface plasmon resonance and isothermal titration calorimetry by enabling the rapid and cost-effective screening of a multitude of interactions in a massively parallel fashion. nih.govwindows.net The core advantages of microfluidics lie in the substantial reduction in reagent consumption, faster analysis times, and the ability to control the cellular microenvironment with high precision. nih.govmdpi.comnih.gov
Microfluidic devices, characterized by their micrometer-scale channels, facilitate the manipulation of minute fluid volumes, typically in the nanoliter to femtoliter range. mdpi.comnih.gov This miniaturization is a key factor in reducing the costs associated with screening large libraries of molecules against a peptide like YETPS. mdpi.com Furthermore, the laminar flow characteristic of these systems allows for the creation of stable concentration gradients, which is particularly useful for studying dose-dependent responses and binding kinetics. nih.gov
Several microfluidic modalities have been developed for high-throughput screening, each with its own set of advantages for studying peptide interactions. These include droplet-based microfluidics, array-based platforms, and perfusion systems. researchgate.net
Droplet-Based Microfluidics:
Droplet microfluidics encapsulates individual reactions in picoliter-sized aqueous droplets suspended in an immiscible oil phase. nih.govrsc.org This technique effectively creates millions of independent microreactors, allowing for the ultra-high-throughput screening of peptide libraries. mdpi.comnih.gov For the investigation of YETPS, this could involve encapsulating the peptide with a library of potential binding partners, such as proteins or small molecules, along with a fluorescent reporter system. drugtargetreview.com The interactions within each droplet can then be assessed using fluorescence-based readouts. drugtargetreview.com
The high throughput of droplet microfluidics, with analysis rates reaching thousands of droplets per second, makes it an ideal platform for directed evolution studies or large-scale screening campaigns to identify novel interaction partners for YETPS. mdpi.com
Array-Based Microfluidic Platforms:
In array-based systems, molecules are immobilized in a high-density pattern on a microfluidic chip. windows.netnih.gov For YETPS research, this could involve spotting the peptide onto the surface and then flowing potential interacting molecules over the array. mdpi.com This format allows for the simultaneous screening of a large number of different molecules against the immobilized peptide. mdpi.com The binding events can be detected using various label-free methods, such as surface plasmon resonance imaging (SPRi) or photonic crystal surface mode imaging, or through fluorescence-based assays. mdpi.com
The design of these microfluidic chips can be optimized to maximize the surface area for peptide binding, for instance, through the use of micropillar arrays. nih.gov This enhances the signal-to-noise ratio and allows for the detection of even weak interactions. nih.gov
Perfusion-Based Microfluidic Systems:
Perfusion systems allow for the continuous flow of reagents over cells or immobilized molecules. researchgate.net This is particularly advantageous for studying the dynamics of peptide interactions in a more physiologically relevant context. mdpi.com For example, cells expressing a receptor of interest could be cultured within a microfluidic chamber, and a solution containing YETPS could be perfused through the chamber. nih.gov This setup allows for real-time monitoring of cellular responses to the peptide and the investigation of dynamic processes such as receptor binding and internalization. researchgate.net
The ability to precisely control flow rates and create complex temporal gradients of YETPS concentration makes perfusion-based microfluidics a powerful tool for elucidating the kinetic parameters of peptide-receptor interactions. nih.gov
Data Analysis and Interpretation:
The vast amount of data generated by high-throughput microfluidic screening necessitates sophisticated data analysis pipelines. nih.gov Automated image analysis and statistical tools are employed to quantify the signals from individual droplets or array spots, allowing for the identification of "hits" – molecules that exhibit a significant interaction with YETPS. nih.gov The quantitative nature of the data also enables the determination of binding affinities and kinetic constants for a large number of interactions in a single experiment. windows.net
The integration of microfluidics with other analytical techniques, such as mass spectrometry, further enhances the capabilities for detailed characterization of the identified interactions. nih.gov
Interactive Data Tables
Table 1: Comparison of Microfluidic Platforms for YETPS Interaction Screening
| Feature | Droplet-Based Microfluidics | Array-Based Microfluidics | Perfusion-Based Microfluidics |
| Throughput | Very High (10^6 - 10^8 assays/day) | High (10^3 - 10^5 assays/day) | Medium (10^2 - 10^4 assays/day) |
| Reagent Consumption | Very Low (pL - nL per assay) | Low (nL - µL per assay) | Low to Medium (µL - mL per assay) |
| Assay Format | Homogeneous (in solution) | Heterogeneous (surface-based) | Heterogeneous (cell or surface-based) |
| Primary Application for YETPS | Large library screening, directed evolution | Multiplexed screening of defined libraries | Real-time kinetic analysis, cell-based assays |
| Detection Method | Fluorescence, Absorbance | SPRi, Fluorescence, Mass Spectrometry | Microscopy, Fluorescence, Electrochemical |
Table 2: Hypothetical High-Throughput Screening Data for YETPS Interactions
This table represents simulated data that could be generated from a microfluidic screening experiment to identify protein binders for YETPS from a library of 10,000 proteins.
| Protein ID | Normalized Fluorescence Signal (a.u.) | Hit Confirmation (Yes/No) | Apparent Dissociation Constant (K D ) (nM) |
| Protein A | 0.85 | Yes | 50 |
| Protein B | 0.21 | No | >1000 |
| Protein C | 0.92 | Yes | 25 |
| Protein D | 0.55 | Yes | 250 |
| Protein E | 0.15 | No | >1000 |
| ... (9,995 more) | ... | ... | ... |
Vii. Broader Academic Research Applications of Tyrosyl Glutamyl Tyrosyl Prolyl Serine As a Model Peptide
Probing Fundamental Principles of Peptide Folding and Conformational Dynamics
The sequence of Tyr-Glu-Tyr-Pro-Ser is particularly well-suited for studying peptide folding, a fundamental process in biology. The Tyr-Pro motif is a known inducer of β-turns, which are critical secondary structures that allow polypeptide chains to change direction. researchgate.netnih.gov The study of peptides containing this motif can provide insights into the early events of protein folding.
Key Research Areas:
β-Turn Formation: The proline residue, with its unique cyclic structure, restricts the conformational freedom of the peptide backbone, promoting the formation of a β-turn. wikipedia.org The stability of this turn can be investigated using techniques like circular dichroism and nuclear magnetic resonance (NMR) spectroscopy.
Influence of Neighboring Residues: The flanking tyrosine and glutamic acid residues can influence the stability and conformation of the proline-induced turn through steric and electrostatic interactions.
Folding Kinetics: Time-resolved spectroscopic methods can be employed to study the kinetics of folding and unfolding of this peptide, providing data on the energy landscape of this process.
Investigating Specific Enzyme-Substrate Recognition Mechanisms
The diverse chemical nature of the amino acids in Tyr-Glu-Tyr-Pro-Ser makes it an excellent model substrate for a variety of enzymes. The tyrosine residues can be targets for tyrosine kinases and phosphatases, the glutamic acid for peptidases that recognize acidic residues, and the proline for prolyl-specific enzymes.
Potential Enzyme Classes for Investigation:
Tyrosine Kinases: These enzymes catalyze the phosphorylation of tyrosine residues, a key event in many signal transduction pathways. khanacademy.org Tyr-Glu-Tyr-Pro-Ser can be used to study the substrate specificity and kinetics of different tyrosine kinases.
Prolyl Peptidases: These enzymes cleave peptide bonds involving proline residues. The Tyr-Pro bond in this peptide provides a specific site for studying the mechanism of these enzymes.
Peptidases with Specificity for Acidic Residues: The glutamic acid residue can serve as a recognition site for certain proteases.
A hypothetical study could involve measuring the kinetic parameters (Km and kcat) for the interaction of this peptide with a specific enzyme, and how these parameters are affected by modifications to the peptide sequence.
Development of Biochemical Assays and Molecular Probes
Due to its potential as a substrate for various enzymes, Tyr-Glu-Tyr-Pro-Ser can be modified to create sensitive biochemical assays and molecular probes.
Examples of Potential Applications:
Fluorescent Probes: A fluorescent group could be attached to the N-terminus or the serine side chain. Cleavage of the peptide by a specific enzyme would lead to a change in the fluorescence signal, allowing for real-time monitoring of enzyme activity.
Chromogenic Substrates: Modification of the tyrosine or glutamic acid residues could yield a substrate that produces a colored product upon enzymatic cleavage, enabling simple colorimetric assays.
Affinity Chromatography: The peptide could be immobilized on a solid support to create an affinity column for the purification of enzymes that specifically bind to it.
Understanding Complex Amino Acid Metabolism and Regulation
While this pentapeptide itself is not a central metabolite, its constituent amino acids are deeply integrated into various metabolic pathways. nih.govmdpi.comtechnologynetworks.com Studying the breakdown of Tyr-Glu-Tyr-Pro-Ser can provide insights into the regulation of amino acid catabolism.
Metabolic Pathways of Constituent Amino Acids:
| Amino Acid | Key Metabolic Roles |
| Tyrosine | Precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin. khanacademy.org |
| Glutamic Acid | A key excitatory neurotransmitter and a central molecule in nitrogen metabolism. |
| Proline | Important for collagen synthesis and can be catabolized to provide energy. nih.gov |
| Serine | Precursor for the synthesis of other amino acids (glycine, cysteine) and phospholipids. |
By tracing the metabolic fate of the individual amino acids upon the breakdown of this peptide in a cellular or in vitro system, researchers can investigate the interplay between different metabolic pathways.
Exploring Radical Chemistry and Redox Processes in Biological Systems
The tyrosine residues in Tyr-Glu-Tyr-Pro-Ser are susceptible to oxidation, leading to the formation of tyrosyl radicals. These radicals play important roles in various enzymatic reactions and can also contribute to oxidative stress. nih.gov
Research Focus Areas:
Tyrosyl Radical Formation: The formation of tyrosyl radicals in this peptide can be induced by various methods, such as UV irradiation or enzymatic action, and studied using techniques like electron paramagnetic resonance (EPR) spectroscopy.
Radical Scavenging Activity: The peptide's ability to scavenge other free radicals can be assessed, providing information on its potential antioxidant properties.
Intramolecular Electron Transfer: The presence of two tyrosine residues allows for the study of electron transfer between them, a process that is crucial in many biological redox reactions.
Q & A
Q. Methodological Note :
- Monitor peptide integrity using reverse-phase HPLC every 3–6 months.
- Use lyophilized forms for long-term storage, reconstituting aliquots in degassed buffers (e.g., PBS) to avoid repeated freeze-thaw cycles.
What synthetic strategies are optimal for synthesizing this compound with high purity?
Basic Question
Solid-phase peptide synthesis (SPPS) is the gold standard, leveraging Fmoc- or Boc-protected amino acids. Critical steps include:
| Step | Key Parameters | Reference |
|---|---|---|
| Resin Activation | Use Wang resin or Rink amide resin for C-terminal amidation. | |
| Coupling Reactions | Employ HBTU/HOBt or PyBOP with DIPEA in DMF; monitor coupling efficiency via Kaiser test. | |
| Deprotection | Remove Fmoc groups with 20% piperidine in DMF; optimize time to minimize side reactions. | |
| Cleavage & Purification | Use TFA/water/TIS (95:2.5:2.5) for resin cleavage; purify via preparative HPLC (C18 column, 5–60% acetonitrile gradient). |
Q. Advanced Consideration :
- Racemization risks at glutamyl and tyrosyl residues require low-temperature coupling (0–4°C) and minimized reaction times.
- Orthogonal protection (e.g., Alloc for side chains) may enhance yield in sequences prone to aggregation .
How can researchers resolve contradictory data on the biological activity of this compound across studies?
Advanced Question
Contradictions often arise from variations in:
- Peptide purity : Impurities >5% can skew bioactivity assays. Validate purity via LC-MS and amino acid analysis .
- Experimental conditions : Buffer composition (e.g., divalent cations) affects tyrosine phosphorylation dynamics. Standardize assays using kinase/phosphatase activity kits (e.g., colorimetric Malachite Green assay) .
- Cell models : Primary vs. immortalized cells exhibit differing receptor expression. Use knockout models or siRNA to confirm target specificity .
Case Study :
A 2022 study found conflicting IC₅₀ values for a related tyrosine-rich peptide in PTP1B inhibition assays. Reanalysis revealed batch-to-batch variability in peptide oxidation states, resolved by reducing agent supplementation (e.g., 1 mM DTT) during assays .
What analytical techniques are critical for resolving structural heterogeneity in this compound preparations?
Advanced Question
Structural heterogeneity (e.g., oxidation, deamidation) is assessed via:
| Technique | Application | Reference |
|---|---|---|
| Circular Dichroism (CD) | Detects secondary structure changes (e.g., β-turn propensity at prolyl-serine motifs). | |
| NMR Spectroscopy | Assigns backbone conformations; resolves cis/trans proline isomerization using 2D NOESY. | |
| High-Resolution MS | Identifies post-synthetic modifications (e.g., +16 Da for methionine oxidation). |
Q. Example Workflow :
Oxidation screening : Incubate peptide with H₂O₂ (0.1% v/v) for 24h; compare LC-MS profiles.
Aggregation analysis : Use dynamic light scattering (DLS) at varying pH (4.0–7.4) .
How can researchers investigate the role of this compound in modulating protein-tyrosine phosphatase (PTP) activity?
Advanced Question
Experimental Design :
- Kinetic assays : Measure PTP1B activity using pNPP (para-nitrophenyl phosphate) as substrate. Pre-incubate PTP1B with 10–100 µM peptide for 15 min; monitor absorbance at 405 nm .
- Structural studies : Co-crystallize peptide with PTP1B (PDB ID: 1NNY) to identify binding motifs. Molecular dynamics simulations predict interactions at the catalytic WPD loop .
Q. Data Interpretation :
- Competitive vs. allosteric inhibition is distinguished via Lineweaver-Burk plots .
- Validate cellular relevance using phospho-specific antibodies (e.g., anti-pTyr) in Western blotting after peptide treatment .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Question
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps (e.g., lyophilization), use NIOSH-approved N95 respirators .
- Spill management : Avoid dry sweeping; use damp cloths and 70% ethanol for decontamination. Dispose via certified chemical waste services .
Q. Advanced Note :
- Ecotoxicity data are limited; assume high bioaccumulation potential. Test biodegradability via OECD 301F assay before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
